PF9601N
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-10-20-13-17-11-16-12-18(8-9-19(16)21-17)22-14-15-6-4-3-5-7-15/h1,3-9,11-12,20-21H,10,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPNAYXYKXAKJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133845-63-3 | |
| Record name | 133845-63-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Therapeutic Potential of PF9601N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF9601N, or N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a potent and selective monoamine oxidase B (MAO-B) inhibitor that has demonstrated significant neuroprotective properties in a variety of preclinical models. Beyond its primary enzymatic inhibition, this compound exhibits a multi-faceted mechanism of action, including the protection of mitochondrial function, attenuation of excitotoxicity, and mitigation of endoplasmic reticulum (ER) stress-induced apoptosis. These properties position this compound as a promising therapeutic candidate for neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and mechanistic pathways associated with this compound.
Introduction
Neurodegenerative diseases such as Parkinson's disease (PD) are characterized by the progressive loss of specific neuronal populations. A key enzyme implicated in the catabolism of dopamine, a neurotransmitter depleted in PD, is monoamine oxidase B (MAO-B). Inhibition of MAO-B represents a clinically validated therapeutic strategy to increase synaptic dopamine levels. This compound has emerged as a novel, non-amphetamine-like MAO-B inhibitor with a promising preclinical profile that extends beyond symptomatic relief to potential disease-modifying effects.
Mechanism of Action
This compound's therapeutic potential stems from its engagement with multiple cellular pathways implicated in neuronal survival.
Monoamine Oxidase B (MAO-B) Inhibition
This compound is a potent and selective inhibitor of MAO-B, the enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, thereby alleviating motor symptoms associated with Parkinson's disease.
Mitochondrial Protection
Mitochondrial dysfunction is a central hallmark of neurodegenerative diseases. This compound has been shown to protect mitochondria by preventing the mitochondrial permeability transition, a key event leading to apoptosis. It achieves this by preventing mitochondrial swelling, the decline in electrical potential, and the oxidation of crucial molecules like glutathione. This protection is attributed to the interaction of its secondary protonated amino group with pore-forming structures and its antioxidant properties, independent of its MAO-B inhibitory activity. A significant consequence of this mitochondrial protection is the prevention of cytochrome c release, a critical step in the intrinsic apoptotic pathway.
Attenuation of Excitotoxicity
Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is implicated in various neurodegenerative conditions. This compound has demonstrated the ability to mitigate excitotoxic damage. In animal models, it reduces the excessive release of the excitatory amino acids glutamate and aspartate while increasing the release of the inhibitory neurotransmitter taurine.
Endoplasmic Reticulum (ER) Stress Mitigation
Chronic ER stress can trigger apoptosis and contribute to neuronal loss. This compound has been shown to confer neuroprotection in models of ER stress. It prevents the activation of the unfolded protein response (UPR) and the subsequent expression of the pro-apoptotic transcription factor GADD153/CHOP, thereby blocking the downstream apoptotic cascade. This protective effect is also independent of its MAO-B inhibitory action.
Preclinical Data
The therapeutic potential of this compound is supported by a growing body of preclinical data from both in vitro and in vivo studies.
In Vitro Efficacy
| Parameter | Value | Experimental Model | Reference |
| MAO-B Inhibition (IC50) | Not explicitly found in search results. | ||
| Mitochondrial Permeability Transition Inhibition (IC50) | Low (comparatively more efficient than deprenyl) | Ca2+-induced mitochondrial swelling | [1] |
| Neuroprotection against Dopamine-induced toxicity | Significant protection at 50 µM and 100 µM | Dopamine-lesioned PC12 cells | |
| ER Stress-induced Apoptosis Prevention | Effective at preventing brefeldin A-induced UPR | Brefeldin A-treated SH-SY5Y cells |
In Vivo Efficacy
| Parameter | Value | Experimental Model | Reference |
| MAO-B Inhibition (ID50) | 381 nmol/kg | ex vivo in C57/BL6 mice | |
| Neuroprotection against MPTP-induced Dopamine Depletion (ED50) | 3.07 µmol/kg | MPTP-induced Parkinson's disease model in C57/BL6 mice | |
| Reduction of Kainate-evoked Glutamate and Aspartate Release | Significant reduction with 40 mg/kg i.p. administration | Kainic acid-induced excitotoxicity in adult rats | [2] |
| Reduction of Kainate-induced Astrocytosis, Microgliosis, and Apoptosis | Significant reduction with 40 mg/kg i.p. administration | Kainic acid-induced excitotoxicity in adult rats | [2] |
Metabolism and Pharmacokinetics
-
Metabolism: this compound is metabolized by the cytochrome P450 (CYP) enzyme system, with CYP3A being the major enzyme involved in its N-dealkylation.
-
Metabolic Profile: In mouse liver microsomes, the intrinsic clearance of this compound was found to be significantly lower than that of l-deprenyl, suggesting potentially improved bioavailability.
-
Pharmacokinetic Parameters (Km, Vmax): Specific Km and Vmax values for this compound metabolism were not available in the reviewed literature.
Experimental Protocols
In Vivo Model of Excitotoxicity (Kainic Acid-Induced)
-
Animal Model: Adult male Wistar rats.
-
Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
Microdialysis probes are implanted in the striatum.
-
Artificial cerebrospinal fluid (aCSF) is perfused through the probe.
-
After a stabilization period, basal dialysate samples are collected.
-
Kainic acid (1 mM) is perfused through the probe to induce excitotoxicity.
-
Dialysate samples are collected every 20 minutes for up to 180 minutes.
-
-
This compound Treatment:
-
Analysis:
-
Neurotransmitter levels (glutamate, aspartate, taurine, dopamine, DOPAC, HVA) in the dialysate are quantified by high-performance liquid chromatography (HPLC).
-
Histological analysis is performed "ex vivo" to assess tissue damage, including astrocytosis, microgliosis, and apoptosis.
-
In Vitro Model of ER Stress (Brefeldin A-Induced)
-
Cell Line: Human dopaminergic cell line SH-SY5Y.
-
Procedure:
-
SH-SY5Y cells are cultured in appropriate media.
-
Cells are pretreated with this compound at various concentrations for a specified duration.
-
The ER stressor brefeldin A is added to the culture medium to induce the unfolded protein response (UPR).
-
Cells are incubated for a further period.
-
-
Analysis:
-
Golgi Disassembly: Assessed by immunofluorescence microscopy.
-
UPR Activation: Monitored by measuring the expression of UPR markers (e.g., GRP78/BiP, p-eIF2α).
-
Pro-apoptotic Mediator Expression: Quantification of GADD153/CHOP expression by Western blotting or qPCR.
-
Apoptotic Features: Assessed by methods such as TUNEL staining, caspase activation assays, or flow cytometry analysis of Annexin V staining.
-
Note: Specific concentrations of this compound and brefeldin A, as well as detailed incubation times, were not consistently available in the summarized search results and would require consulting the full-text publications.
Signaling Pathways and Experimental Workflows
Caption: Multi-target mechanism of this compound's neuroprotective effects.
Caption: Workflow for the in vivo kainic acid excitotoxicity model.
Clinical Development
A thorough search of publicly available clinical trial registries did not yield any results for clinical trials involving this compound (N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine). The available data is currently limited to preclinical studies.
Conclusion and Future Directions
This compound is a compelling neuroprotective agent with a multi-modal mechanism of action that addresses several key pathological features of neurodegenerative diseases. Its ability to inhibit MAO-B, protect mitochondria, reduce excitotoxicity, and mitigate ER stress, largely independent of its primary enzymatic inhibition, underscores its significant therapeutic potential. The preclinical data strongly support its further investigation as a disease-modifying therapy for conditions such as Parkinson's disease. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and to optimize its therapeutic window. Ultimately, the progression of this compound into clinical trials will be crucial to ascertain its safety and efficacy in human subjects.
References
PF9601N: A Technical Guide to a Selective MAO-B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PF9601N, a potent and selective inhibitor of monoamine oxidase B (MAO-B). This document details its synthesis, mechanism of action, inhibitory potency, and its neuroprotective effects mediated by the p53 signaling pathway.
Core Compound Data: this compound
This compound, chemically known as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a propargylamine derivative that demonstrates high selectivity for MAO-B.[1] Its unique structure contributes to its potent inhibitory activity and neuroprotective properties.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) have been quantified through various in vitro and ex vivo studies. The following table summarizes the key quantitative data.
| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-A/MAO-B) | Reference Compound (L-deprenyl) | Source |
| Ki (nM) | 800 ± 60 | 0.75 ± 0.15 | 1066 | Ki (MAO-A) = 376 ± 0.032 nM, Ki (MAO-B) = 16.8 ± 0.1 nM | Not explicitly found |
| IC50 (µM) | - | - | - | - | [2] |
| ID50 (nmol/kg, ex vivo) | - | 381 | - | 577 | Not explicitly found |
Synthesis of this compound
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 4-Benzyloxyindole
-
Protection of 2-methyl-3-nitrophenol: A mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in dimethylformamide (DMF) is heated. After reaction completion, the product, 6-benzyloxy-2-nitrotoluene, is isolated and purified.[3]
-
Condensation and Cyclization: The 6-benzyloxy-2-nitrotoluene is then reacted with N,N-dimethylformamide dimethyl acetal and pyrrolidine in DMF under reflux to form (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene.[3]
-
Reductive Cyclization: The resulting styrene derivative is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine hydrate in a mixture of THF and methanol to yield 4-benzyloxyindole.[3]
Step 2: Synthesis of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (this compound)
-
Mannich Reaction: 4-Benzyloxyindole is subjected to a Mannich reaction with formaldehyde and propargylamine (2-propyn-1-amine). This reaction introduces the aminomethyl group at the C2 position of the indole ring.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or a mixture of acetic acid and water.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the final compound, this compound.
MAO-B Enzyme Inhibition Assay
The potency and selectivity of this compound as a MAO-B inhibitor are determined using an in vitro enzyme inhibition assay. A common method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[6][7]
Detailed Experimental Protocol
-
Reagent Preparation:
-
MAO-B Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
MAO-B Enzyme: Reconstitute lyophilized human recombinant MAO-B enzyme in the assay buffer to a desired concentration.
-
Substrate: Prepare a stock solution of a MAO-B specific substrate, such as tyramine or benzylamine.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create a series of dilutions to be tested.
-
Detection Reagent: Prepare a solution containing a fluorometric probe (e.g., Amplex Red or equivalent) and horseradish peroxidase (HRP).
-
-
Assay Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well black plate, add the MAO-B enzyme solution to each well. Then, add different concentrations of this compound to the test wells. Include a positive control (enzyme with no inhibitor) and a negative control (no enzyme). Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Immediately after adding the substrate, add the detection reagent.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 587 nm emission for Amplex Red) over time using a microplate reader. The rate of increase in fluorescence is proportional to the MAO-B activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of MAO-B activity, by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Visualization of the MAO-B Inhibition Assay Workflow
References
- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
PF9601N: A Multifaceted Approach to Mitigating Oxidative Stress
For Immediate Release
A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the intricate mechanisms by which PF9601N, a novel monoamine oxidase B (MAO-B) inhibitor, exerts its potent neuroprotective effects through the mitigation of oxidative stress. While initially recognized for its role in modulating neurotransmitter levels, a growing body of evidence reveals that the therapeutic potential of this compound extends far beyond MAO-B inhibition, encompassing direct antioxidant activities and the modulation of critical cellular stress pathways. This document serves as a comprehensive resource, detailing the quantitative data, experimental methodologies, and underlying signaling pathways associated with the antioxidant properties of this compound.
Core Mechanisms of Action
This compound combats oxidative stress through a multi-pronged approach, demonstrating efficacy in both scavenging reactive species and intervening in the cellular pathways that lead to oxidative damage.
Direct Antioxidant and Radical Scavenging Activity
This compound has been shown to directly interact with and neutralize harmful reactive nitrogen species (RNS), a key contributor to oxidative stress in neurodegenerative diseases.
Studies have demonstrated that this compound and its metabolite, FA72, are effective scavengers of peroxynitrite (ONOO⁻), a potent and damaging oxidant. The scavenging activity was quantified by measuring the inhibition of peroxynitrite-induced oxidation of linoleic acid and brain homogenates.[1][2][3][4]
Inhibition of Nitric Oxide Synthase (NOS)
In addition to scavenging RNS, this compound also targets their production by inhibiting neuronal nitric oxide synthase (nNOS), the enzyme responsible for generating nitric oxide (NO), a precursor to peroxynitrite.[1][2][3][4]
Protection Against Mitochondrial Dysfunction
Mitochondria are a primary source of endogenous reactive oxygen species (ROS). This compound has been shown to protect against mitochondrial dysfunction by preventing the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death pathways triggered by oxidative stress.
Table 1: Quantitative Data on the Antioxidant and Neuroprotective Activities of this compound
| Parameter | Substrate/Model | This compound IC₅₀ | Comparator (l-deprenyl) IC₅₀ | Reference |
| Peroxynitrite Scavenging | Linoleic Acid Oxidation | 82.8 µM | 235.8 µM | [1][3] |
| Peroxynitrite Scavenging | Brain Homogenate Oxidation | 164.8 µM | 112.0 µM | [1][2] |
| Neuronal Nitric Oxide Synthase (nNOS) Inhibition | Rat Brain nNOS | 183 µM | > 3 mM | [1][3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental procedures discussed in this guide.
Signaling Pathway of this compound in Mitigating Oxidative Stress
Caption: this compound's multifaceted role in mitigating oxidative stress.
Experimental Workflow for Assessing Peroxynitrite Scavenging Activity
Caption: Workflow for peroxynitrite scavenging assay.
Experimental Workflow for Assessing Nitric Oxide Synthase Inhibition
Caption: Workflow for nNOS inhibition assay.
Detailed Experimental Protocols
Peroxynitrite Scavenging Activity Assay
This protocol is adapted from the methodology described in the referenced literature.[1][2][3][4]
-
Objective: To determine the peroxynitrite scavenging activity of this compound by measuring the inhibition of peroxynitrite-mediated oxidation.
-
Materials:
-
Clark-type oxygen electrode
-
Linoleic acid or brain homogenate
-
Phosphate buffer (pH 7.4)
-
Peroxynitrite (ONOO⁻) solution
-
This compound
-
-
Procedure:
-
Prepare a reaction mixture containing either 33 mM linoleic acid or 1 mg/ml brain homogenate in a phosphate buffer at pH 7.4.
-
Add this compound to the reaction mixture at various concentrations (e.g., 10⁻⁵ M to 3.0 x 10⁻³ M).
-
Place the reaction mixture in the chamber of a Clark oxygen electrode to monitor oxygen consumption.
-
Initiate the reaction by adding 500 µM peroxynitrite to the assay mixture.
-
Record the rate of oxygen consumption.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of oxygen consumption for each concentration of this compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This protocol is based on the methods described in the cited studies.[1][3]
-
Objective: To assess the inhibitory effect of this compound on the activity of neuronal nitric oxide synthase.
-
Materials:
-
Partially purified rat brain nNOS
-
Phosphate buffer (pH 7.4)
-
Calcium chloride (CaCl₂)
-
Dithiothreitol (DTT)
-
NADPH
-
L-arginine
-
Hemoglobin
-
Spectrophotometer
-
This compound
-
-
Procedure:
-
Prepare a reaction mixture containing partially purified rat brain nNOS (1 mg/ml protein) in a phosphate buffer (pH 7.4) supplemented with 250 µM CaCl₂, 10 µM DTT, and 100 µM NADPH.
-
Add this compound to the reaction mixture at various concentrations (e.g., 10⁻⁵ M to 10⁻³ M).
-
Initiate the reaction by adding 20 µM L-arginine to the assay solution.
-
Monitor the production of nitric oxide spectrophotometrically by measuring the oxidation of hemoglobin to methemoglobin at a wavelength of 401-421 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of nNOS activity for each concentration of this compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.
-
Mitochondrial Permeability Transition (MPT) Assay
This protocol is a generalized procedure based on established methods for assessing calcium-induced mitochondrial swelling.
-
Objective: To evaluate the protective effect of this compound on the induction of the mitochondrial permeability transition pore.
-
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., containing sucrose, Tris-HCl, KH₂PO₄, and succinate)
-
Calcium chloride (CaCl₂)
-
Spectrophotometer
-
This compound
-
-
Procedure:
-
Isolate mitochondria from a suitable tissue source (e.g., rat liver) by differential centrifugation.
-
Resuspend the isolated mitochondria in the assay buffer.
-
Pre-incubate the mitochondrial suspension with various concentrations of this compound.
-
Induce mitochondrial swelling by adding a defined concentration of CaCl₂.
-
Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.
-
-
Data Analysis:
-
Compare the rate and extent of mitochondrial swelling in the presence and absence of this compound.
-
Quantify the protective effect of this compound by measuring the inhibition of calcium-induced swelling.
-
Future Directions and Unexplored Mechanisms
While the evidence presented in this guide strongly supports the role of this compound in mitigating oxidative stress through direct scavenging and mitochondrial protection, further research is warranted to fully elucidate its mechanism of action. Specifically, the potential interaction of this compound with the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway remains a critical area for investigation. The Nrf2 pathway is a master regulator of the cellular antioxidant response, inducing the expression of a battery of antioxidant and detoxification enzymes. Investigating whether this compound can activate this pathway would provide a more complete understanding of its neuroprotective properties.
Furthermore, quantitative data on the direct effects of this compound on the activity of key antioxidant enzymes such as superoxide dismutase (SOD) , catalase (CAT) , and glutathione peroxidase (GPx) is currently lacking in the published literature. Future studies should aim to quantify these effects to provide a comprehensive profile of this compound's impact on the cellular antioxidant defense system.
Conclusion
This compound emerges as a promising therapeutic agent with a robust and multifaceted mechanism for combating oxidative stress. Its ability to directly scavenge reactive nitrogen species, inhibit their enzymatic production, and protect mitochondria from oxidative damage underscores its potential in the treatment of neurodegenerative diseases where oxidative stress is a key pathological feature. The detailed experimental protocols and quantitative data provided herein offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound. Continued investigation into its effects on the Nrf2 pathway and primary antioxidant enzymes will be crucial in fully realizing its clinical utility.
References
- 1. Antioxidant properties of this compound, a novel MAO-B inhibitor: assessment of its ability to interact with reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. portalrecerca.uab.cat [portalrecerca.uab.cat]
The Chemical Architecture and Synthesis of PF9601N: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF9601N, known chemically as 5-(Phenylmethoxy)-N-2-propynyl-1H-indole-2-methanamine, is a compound of significant interest in neuropharmacology. It is recognized as a potent and selective inhibitor of monoamine oxidase B (MAO-B), a key enzyme in the catabolism of dopamine. This attribute underscores its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for this compound, intended to serve as a valuable resource for researchers engaged in its study and the development of related compounds.
Chemical Structure and Properties
This compound is an indole derivative characterized by a benzyloxy group at the 5-position of the indole ring and an N-propargyl methanamine substituent at the 2-position. The presence of the propargyl group is a common feature in many irreversible MAO inhibitors.
Structural and Physicochemical Data
A summary of the key structural and physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | 5-(Phenylmethoxy)-N-2-propynyl-1H-indole-2-methanamine |
| Synonyms | PF-9601N, N-(2-Propynyl)-2-(5-benzyloxy-indolyl) methylamine |
| CAS Number | 133845-63-3 |
| Molecular Formula | C₁₉H₁₈N₂O |
| Molecular Weight | 290.36 g/mol |
| Appearance | Solid |
| SMILES | C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A plausible and commonly employed synthetic strategy involves the initial preparation of a key intermediate, 5-(benzyloxy)-1H-indole-2-carbaldehyde, followed by a reductive amination reaction with propargylamine.
Synthesis of the Intermediate: 5-(Benzyloxy)-1H-indole-2-carbaldehyde
The synthesis of the aldehyde intermediate can be accomplished starting from 5-benzyloxyindole. While various methods exist for the formylation of indoles, a common approach is the Vilsmeier-Haack reaction.
Experimental Protocol:
-
Vilsmeier Reagent Formation: To a cooled (0-5 °C) solution of anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring. The reaction is allowed to proceed for a specified time to form the Vilsmeier reagent.
-
Formylation: A solution of 5-benzyloxyindole in anhydrous DMF is then added to the prepared Vilsmeier reagent at a controlled temperature. The reaction mixture is stirred and may be gently heated to ensure complete reaction.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of ice-water and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution). The precipitated solid, 5-(benzyloxy)-1H-indole-2-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Final Synthesis Step: Reductive Amination
The final step in the synthesis of this compound is the reductive amination of 5-(benzyloxy)-1H-indole-2-carbaldehyde with propargylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the final secondary amine.
Experimental Protocol:
-
Imine Formation: 5-(benzyloxy)-1H-indole-2-carbaldehyde and propargylamine are dissolved in a suitable solvent, such as methanol or ethanol. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the formation of the imine. The reaction is typically stirred at room temperature.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is then added portion-wise to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Visualization of the Synthetic Pathway
The overall synthetic scheme for this compound is depicted below.
Caption: Synthetic pathway of this compound.
Quantitative Data
While specific yields can vary depending on the exact reaction conditions and scale, the described synthetic route is generally efficient.
| Step | Reactants | Product | Typical Yield (%) |
| 1. Formylation | 5-Benzyloxyindole, POCl₃, DMF | 5-(Benzyloxy)-1H-indole-2-carbaldehyde | 70-85 |
| 2. Reductive Amination | 5-(Benzyloxy)-1H-indole-2-carbaldehyde, Propargylamine, NaBH₄ | This compound | 60-75 |
Conclusion
This guide has outlined the chemical structure and a viable synthetic route for this compound. The provided experimental protocols offer a foundational methodology for the laboratory-scale preparation of this potent MAO-B inhibitor. The synthesis is robust, relying on well-established chemical transformations, and provides good overall yields. This information is intended to support further research into the pharmacological properties of this compound and the development of novel therapeutic agents for neurodegenerative diseases. Further optimization of reaction conditions may lead to improved yields and purity of the final product. Spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) should be used to confirm the identity and purity of the synthesized compounds at each step.
Early Research and Discovery of the PF9601N Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the early-stage research and discovery of the compound PF9601N, chemically identified as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine. The document collates and presents key findings related to its synthesis, mechanism of action, and neuroprotective properties as demonstrated in various preclinical in vitro and in vivo models. Quantitative data from key experiments are summarized in structured tables, and detailed experimental protocols are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding of the compound's biological activities and the methodologies employed in its initial evaluation.
Introduction
This compound is a novel compound that has demonstrated significant potential as a neuroprotective agent in early-stage research. It is recognized as a selective inhibitor of monoamine oxidase B (MAO-B) and dopamine-beta-hydroxylase (DBH).[1] Its structural similarity to reserpine, a historical antihypertensive drug, provided an initial rationale for its investigation.[1] Early research has focused on its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease, by exploring its ability to mitigate neuronal damage from various insults, including excitotoxicity, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.
Synthesis and Chemical Properties
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, contributing to its neuroprotective effects.
-
Monoamine Oxidase B (MAO-B) Inhibition: this compound is a selective inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine. By inhibiting MAO-B, this compound can increase dopaminergic neurotransmission, which is beneficial in conditions like Parkinson's disease.
-
Dopamine-β-Hydroxylase (DBH) Inhibition: The compound also selectively inhibits DBH, a rate-limiting enzyme in the synthesis of norepinephrine and epinephrine from dopamine.[1] This inhibition is achieved through reversible binding to the active site of the enzyme, preventing amine oxidation.[1]
-
Antioxidant Properties: this compound has demonstrated direct antioxidant capabilities, independent of its enzyme-inhibiting activities. It effectively scavenges reactive oxygen and nitrogen species, protecting cells from oxidative damage.
-
Mitochondrial Protection: this compound plays a crucial role in preserving mitochondrial integrity and function. It has been shown to prevent the induction of the mitochondrial permeability transition (MPT), a key event in apoptotic cell death.[2] This protection is attributed to the interaction of its secondary protonated amino group with pore-forming structures and its antioxidant properties.[2]
-
Anti-apoptotic and Anti-ER Stress Activity: The compound confers neuroprotection by mitigating endoplasmic reticulum (ER) stress and the subsequent unfolded protein response (UPR), which can lead to apoptosis.
Signaling Pathway of this compound in Neuroprotection:
References
The Potential of PF9601N in Attenuating Neurodegeneration in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the preclinical evidence supporting the therapeutic potential of PF9601N, a selective monoamine oxidase B (MAO-B) inhibitor, in various experimental models of Parkinson's disease (PD). The document consolidates quantitative data on its neuroprotective efficacy, details the experimental methodologies employed in key studies, and visualizes the implicated signaling pathways. The evidence presented herein underscores the promise of this compound as a disease-modifying agent for Parkinson's disease, meriting further investigation.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in striatal dopamine levels.[1][2] Current therapeutic strategies primarily focus on symptomatic relief, leaving a critical unmet need for neuroprotective agents that can slow or halt the disease's progression.[3][4] this compound, chemically known as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a potent and selective MAO-B inhibitor that has demonstrated significant neuroprotective properties in multiple preclinical models of PD.[2][5] Unlike older MAO-B inhibitors, this compound is a non-amphetamine type inhibitor, which may offer a more favorable side-effect profile.[6][7] This guide synthesizes the current body of research on this compound, focusing on its efficacy, mechanisms of action, and the experimental frameworks used to evaluate its potential.
Mechanism of Action and Neuroprotective Effects
This compound exerts its neuroprotective effects through a multi-faceted mechanism that extends beyond its primary function as a MAO-B inhibitor. The neuroprotective properties appear to be independent of MAO-B inhibition in several experimental paradigms.[1][5] Key mechanisms include the mitigation of excitotoxicity, preservation of mitochondrial function, reduction of endoplasmic reticulum (ER) stress, and modulation of apoptotic pathways.
Attenuation of Excitotoxicity
In a kainic acid-induced model of excitotoxicity, a single intraperitoneal administration of this compound (40 mg/kg) demonstrated a significant ability to modulate neurotransmitter release. Specifically, it reduced the kainate-evoked release of the excitatory amino acids glutamate and aspartate while concurrently increasing the release of the inhibitory and neuroprotective amino acid taurine.[5] However, it did not affect the release of dopamine or its metabolites, DOPAC and HVA.[5]
Anti-inflammatory and Anti-apoptotic Effects
The same study also revealed that this compound pretreatment leads to a significant reduction in the cellular markers of neuroinflammation and apoptosis. This includes a decrease in kainate-induced astrocytosis and microgliosis, indicating a dampening of the inflammatory response.[5] Furthermore, this compound was shown to reduce apoptosis.[5] In a cellular model using MPP+-treated SH-SY5Y human dopaminergic cells, this compound's anti-apoptotic effect was found to be mediated through the inhibition of the p53 pathway.[1] this compound prevented the MPP+-induced stabilization of p53, its nuclear translocation, and the subsequent transactivation of p53 response elements.[1] This inhibition of the p53 pathway led to a reduction in the activity of caspase-2 and levels of PUMA-alpha, ultimately promoting cell survival.[1]
Mitochondrial and Endoplasmic Reticulum Protection
In vitro studies have shown that this compound can prevent cell death induced by the inhibition of mitochondrial complex I and helps in maintaining the mitochondrial membrane potential.[5] The compound has also been shown to be protective against endoplasmic reticulum stress and can reduce the formation of reactive oxygen species.[5]
Efficacy in Preclinical Models of Parkinson's Disease
This compound has demonstrated significant neuroprotective efficacy in multiple in vivo models of Parkinson's disease, including those induced by 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
The 6-Hydroxydopamine (6-OHDA) Model
In a rat model of PD induced by intrastriatal injection of 6-OHDA, chronic intraperitoneal treatment with this compound (60 mg/kg daily for 18 days) significantly attenuated the degeneration of dopaminergic neurons.[6] While the 6-OHDA lesion resulted in a 60% loss of tyrosine hydroxylase-positive (TH+) neurons in the substantia nigra pars compacta (SNpc) of untreated animals, the loss was only 30% in the this compound-treated group, representing a 50% reduction in neurodegeneration.[6] In another study, this compound was also shown to enhance the duration of L-DOPA-induced contralateral turning in 6-OHDA lesioned rats in a dose-dependent manner, suggesting a potential for both symptomatic and neuroprotective benefits.[8]
The MPTP Model
This compound has also shown neuroprotective properties in vivo against the toxicity induced by MPTP.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Parameter | Model | Treatment | Outcome | Reference |
| Neurotransmitter Release | Kainic Acid-induced Excitotoxicity (Rat) | This compound (40 mg/kg, i.p.) | Reduced kainate-evoked release of glutamate and aspartate. | [5] |
| Increased kainate-evoked release of taurine. | [5] | |||
| Dopaminergic Neuron Survival | 6-OHDA-induced Striatal Lesion (Rat) | This compound (60 mg/kg/day, i.p. for 18 days) | Reduced loss of TH+ neurons in the SNpc from 60% to 30%. | [6] |
| Apoptosis Pathway Modulation | MPP+-treated SH-SY5Y cells | This compound | Reduced MPP+-induced caspase-2 activity and PUMA-alpha levels. | [1] |
Experimental Protocols
Kainic Acid-Induced Excitotoxicity Model
-
Animals: Adult male rats.
-
Procedure: Intrastriatal microdialysis is performed. After establishing a stable baseline, kainic acid is locally administered through the microdialysis probe to induce excitotoxic damage.
-
This compound Administration: A single intraperitoneal injection of this compound (40 mg/kg) is administered prior to the kainic acid infusion.
-
Analysis: Microdialysate samples are collected and analyzed by HPLC to monitor the basal and evoked release of neurotransmitters. Brain tissue is processed for histological analysis to evaluate astrocytosis, microgliosis, and apoptosis.[5]
6-Hydroxydopamine (6-OHDA) Striatal Lesion Model
-
Animals: Adult male rats.
-
Procedure: A unilateral injection of 6-OHDA is made into the right striatum to induce a progressive degeneration of the nigrostriatal pathway.
-
This compound Administration: Daily intraperitoneal injections of this compound (60 mg/kg) are initiated before the stereotaxic lesion and continued for 18 days.
-
Analysis: Coronal sections of the substantia nigra pars compacta are processed for tyrosine hydroxylase (TH) immunohistochemistry. The number of TH-positive neurons is quantified to assess the extent of dopaminergic cell loss.[6] Behavioral tests, such as L-DOPA-induced rotational behavior, can also be used to assess the functional effects of the lesion and treatment.[8]
MPTP-Induced Neurotoxicity Model
-
Animals: Mice (e.g., C57BL/6).
-
Procedure: MPTP is administered to the animals to induce selective destruction of dopaminergic neurons.
-
This compound Administration: The specific administration protocol for this compound in the MPTP model would need to be detailed based on the primary research article.
-
Analysis: Post-mortem analysis of brain tissue is conducted to assess the extent of dopaminergic neuron loss and neurochemical changes.[5]
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Conclusion
The preclinical data strongly suggest that this compound holds significant promise as a neuroprotective agent for Parkinson's disease. Its multifaceted mechanism of action, which includes the attenuation of excitotoxicity, reduction of neuroinflammation and apoptosis, and protection of vital cellular organelles, positions it as a compelling candidate for further development. The quantitative evidence of its efficacy in well-established animal models of PD provides a solid foundation for its progression into clinical trials. Future research should focus on elucidating the precise molecular targets of this compound that are independent of its MAO-B inhibitory activity to fully understand its neuroprotective potential.
References
- 1. Anti-apoptotic effect of Mao-B inhibitor this compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] is mediated by p53 pathway inhibition in MPP+-treated SH-SY5Y human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel MAO-B inhibitors: potential therapeutic use of the selective MAO-B inhibitor this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection in Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of the MAO‐B Inhibitor, this compound, in an In Vivo Model of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 7. CYP-dependent metabolism of this compound, a new monoamine oxidase-B inhibitor, by C57BL/6 mouse and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel type B MAO inhibitor this compound enhances the duration of L-DOPA-induced contralateral turning in 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of PF-9601N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9601N, or N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a potent and selective inhibitor of monoamine oxidase B (MAO-B) with demonstrated neuroprotective properties in various preclinical models of Parkinson's disease.[1][2] While its primary mechanism of action is well-established, a growing body of evidence indicates that its therapeutic effects may extend beyond MAO-B inhibition, attributable to a range of off-target activities. This technical guide provides a comprehensive exploration of the known off-target effects of PF-9601N, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. Understanding this off-target profile is crucial for a complete assessment of its therapeutic potential and safety.
Off-Target Interaction Profile
The off-target activities of PF-9601N encompass interactions with key cellular enzymes and signaling pathways. These interactions contribute to its neuroprotective effects, which are observed to be independent of its MAO-B inhibitory action.[3]
Inhibition of Cytochrome P450 Isoenzymes
PF-9601N has been shown to inhibit several cytochrome P450 (CYP) isoenzymes, which are critical for drug metabolism. This has implications for potential drug-drug interactions.
Table 1: Inhibitory Activity of PF-9601N against Cytochrome P450 Isoenzymes
| Isoenzyme | Concentration (μM) | % Inhibition / Effect |
| CYP3A4 | 0.1 | Decrease in activity[4][5] |
| 1 | Decrease in activity[4][5] | |
| 10 | Decrease in activity[4][5] | |
| 25 | Decrease in activity[4][5] | |
| CYP2D6 | 10 | Decrease in activity[4][5] |
| 25 | Decrease in activity[4][5] | |
| CYP2C9 | Not specified | Inhibition observed[4][5] |
Modulation of Mitochondrial Function
PF-9601N directly impacts mitochondrial integrity by preventing the mitochondrial permeability transition (MPT), a key event in apoptosis.
Table 2: Effect of PF-9601N on Mitochondrial Permeability Transition
| Parameter | Effect |
| Mitochondrial Swelling | Prevention[6] |
| Mitochondrial Membrane Potential | Prevention of drop[6] |
| Oxidation of Sulfhydryl Groups | Prevention[6] |
| Glutathione and Pyridine Nucleotide Oxidation | Prevention[6] |
| Cytochrome c Release | Prevention[6] |
Interaction with Neurotransmitter Systems and Cellular Stress Pathways
Beyond its direct enzymatic inhibition, PF-9601N modulates neurotransmitter release and cellular stress response pathways, contributing to its neuroprotective profile.
Table 3: Effects of PF-9601N on Neurotransmitter Release and Cellular Stress Pathways
| Pathway/Target | Effect | Experimental Model |
| Kainate-evoked Glutamate and Aspartate Release | Reduction[2] | In vivo microdialysis in rats[2] |
| Kainate-evoked Taurine Release | Increase[2] | In vivo microdialysis in rats[2] |
| Dopamine Uptake | Inhibition[4][7] | Not specified |
| p53 Pathway | Inhibition of MPP+-induced stabilization and nuclear translocation of p53[3] | MPP+-treated SH-SY5Y cells[3] |
| Endoplasmic Reticulum (ER) Stress | Prevention of brefeldin A-induced unfolded protein response (UPR) and GADD153/CHOP expression[8] | Brefeldin A-treated SH-SY5Y cells[8] |
Experimental Protocols
Cytochrome P450 Inhibition Assay
-
Objective: To determine the inhibitory effect of PF-9601N on major human CYP isoenzymes.
-
Methodology:
-
Human liver microsomes are used as the source of CYP enzymes.
-
Specific fluorescent or chromogenic substrates for each CYP isoenzyme (e.g., for CYP3A4, CYP2D6, CYP2C9) are employed.
-
Microsomes are pre-incubated with varying concentrations of PF-9601N (e.g., 0.1, 1, 10, and 25 μM).[4][5]
-
The enzymatic reaction is initiated by the addition of the substrate and an NADPH-regenerating system.
-
The reaction is incubated at 37°C for a specific time.
-
The reaction is terminated, and the formation of the metabolized product is quantified using fluorescence or absorbance measurements.
-
The percentage of inhibition is calculated by comparing the activity in the presence of PF-9601N to a vehicle control.
-
Mitochondrial Permeability Transition Assay
-
Objective: To assess the effect of PF-9601N on the induction of the mitochondrial permeability transition pore.
-
Methodology:
-
Mitochondria are isolated from rat liver by differential centrifugation.
-
Mitochondrial swelling is induced by the addition of a Ca2+ salt.[6]
-
Swelling is monitored spectrophotometrically as a decrease in absorbance at 540 nm.
-
The effect of PF-9601N is determined by pre-incubating the isolated mitochondria with the compound before the addition of Ca2+.
-
Mitochondrial membrane potential is measured using a fluorescent probe (e.g., rhodamine 123).
-
Oxidation of mitochondrial sulfhydryl groups, glutathione, and pyridine nucleotides is measured using specific colorimetric or fluorometric assays.
-
Cytochrome c release is assessed by Western blotting of the mitochondrial and cytosolic fractions.
-
Cellular Neuroprotection Assays (p53 and ER Stress Pathways)
-
Objective: To investigate the neuroprotective mechanisms of PF-9601N in cellular models of neurodegeneration.
-
Methodology:
-
Human neuroblastoma SH-SY5Y cells are cultured.
-
For the p53 pathway study, cells are pre-treated with PF-9601N and then exposed to the neurotoxin MPP+.[3]
-
For the ER stress study, cells are pre-treated with PF-9601N and then exposed to the ER stressor brefeldin A.[8]
-
Cell viability is assessed using assays such as MTT or LDH release.
-
The expression and localization of key proteins in the p53 pathway (e.g., p53, caspase-2, PUMA-alpha) and ER stress pathway (e.g., GADD153/CHOP) are analyzed by Western blotting and immunofluorescence.
-
Caspase activation is measured using specific activity assays.
-
Signaling Pathways
Inhibition of the p53-Mediated Apoptotic Pathway
In a cellular model of Parkinson's disease using MPP+-treated SH-SY5Y cells, PF-9601N was shown to prevent the stabilization and nuclear translocation of the transcription factor p53. This leads to a reduction in the expression of pro-apoptotic targets of p53, such as caspase-2 and PUMA-alpha, ultimately inhibiting apoptosis.[3]
Attenuation of Endoplasmic Reticulum (ER) Stress-Induced Apoptosis
PF-9601N has been demonstrated to protect against ER stress-induced cell death. In brefeldin A-treated SH-SY5Y cells, PF-9601N prevents the activation of the unfolded protein response (UPR) and the subsequent expression of the pro-apoptotic transcription factor GADD153/CHOP.[8]
Conclusion
The off-target profile of PF-9601N reveals a multifaceted mechanism of action that extends beyond its primary role as a MAO-B inhibitor. Its ability to interact with cytochrome P450 enzymes, protect mitochondrial function, and modulate key cell survival and death pathways, such as the p53 and ER stress pathways, underscores its potential as a multi-target therapeutic agent for neurodegenerative diseases. Further investigation into these off-target effects is warranted to fully elucidate their contribution to the overall efficacy and safety of PF-9601N and to identify potential biomarkers for patient stratification. This comprehensive understanding will be instrumental in guiding its future clinical development and optimizing its therapeutic application.
References
- 1. PF-9601N | MAO | TargetMol [targetmol.com]
- 2. Neuroprotective effects of the MAO-B inhibitor, this compound, in an in vivo model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-apoptotic effect of Mao-B inhibitor this compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] is mediated by p53 pathway inhibition in MPP+-treated SH-SY5Y human dopaminergic cells [usiena-air.unisi.it]
- 4. In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (this compound) on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with PF9601N
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF9601N, also known as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a selective inhibitor of dopamine-beta-hydroxylase and a monoamine oxidase B (MAO-B) inhibitor. It has demonstrated significant neuroprotective properties in various in vitro models. These application notes provide detailed protocols for key in vitro experiments to investigate the mechanisms of action of this compound, focusing on its protective effects against mitochondrial dysfunction and endoplasmic reticulum (ER) stress-induced apoptosis. The provided methodologies are intended to guide researchers in setting up and conducting robust in vitro studies to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
This compound has emerged as a promising neuroprotective agent with a multi-faceted mechanism of action. In vitro studies have been crucial in elucidating its cellular and molecular targets. Key findings indicate that this compound can prevent the mitochondrial permeability transition, a critical event in apoptotic cell death.[1] This is achieved by inhibiting mitochondrial swelling, stabilizing the mitochondrial membrane potential, and preventing the release of cytochrome c.[1] Furthermore, this compound has been shown to protect against ER stress-induced apoptosis by blocking the unfolded protein response (UPR) and subsequent expression of the pro-apoptotic transcription factor CHOP/GADD153. These protective effects appear to be independent of its MAO-B inhibitory activity.
This document provides detailed protocols for assays relevant to these mechanisms and includes templates for the presentation of quantitative data.
Data Presentation
While specific quantitative data such as IC50 values for this compound are not widely available in public literature, the following tables are provided as templates for researchers to summarize their experimental findings in a structured format.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Treatment Duration (hours) | IC50 (µM) | 95% Confidence Interval | Assay Method |
| SH-SY5Y | 24 | Data not available | Data not available | MTT/XTT Assay |
| SH-SY5Y | 48 | Data not available | Data not available | MTT/XTT Assay |
| Other |
Table 2: Dose-Response of this compound on Mitochondrial Membrane Potential
| This compound Concentration (µM) | % Change in Mitochondrial Membrane Potential (vs. Control) | Standard Deviation | p-value |
| 0.1 | Enter experimental data | ||
| 1 | Enter experimental data | ||
| 10 | Enter experimental data | ||
| 100 | Enter experimental data |
Table 3: Effect of this compound on CHOP/GADD153 Protein Expression
| Treatment Group | This compound Concentration (µM) | Fold Change in CHOP Expression (vs. Stress-induced Control) | Standard Deviation | p-value |
| Vehicle Control | 0 | 1.0 | ||
| Stress-induced Control | 0 | Normalize to this value | ||
| This compound + Stressor | 1 | Enter experimental data | ||
| This compound + Stressor | 10 | Enter experimental data | ||
| This compound + Stressor | 100 | Enter experimental data |
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential in response to this compound treatment. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
JC-1 dye
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) - as a positive control for depolarization
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for mitochondrial depolarization (e.g., 10 µM CCCP for 1 hour).
-
JC-1 Staining:
-
Prepare a 5 µg/mL working solution of JC-1 in pre-warmed complete cell culture medium.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with 100 µL of warm PBS.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.
-
Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Diagram: Experimental Workflow for Mitochondrial Membrane Potential Assay
Caption: Workflow for assessing mitochondrial membrane potential using JC-1 dye.
Western Blot for CHOP/GADD153 Expression
This protocol details the detection of CHOP/GADD153, a key marker of ER stress-induced apoptosis, by Western blotting in cells treated with this compound.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium
-
This compound
-
ER stress inducer (e.g., Tunicamycin or Brefeldin A)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-CHOP/GADD153
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Induce ER stress by adding an appropriate concentration of Tunicamycin (e.g., 1-5 µg/mL) or Brefeldin A (e.g., 1-5 µg/mL) and co-incubate with this compound for a specified time (e.g., 16-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CHOP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands using appropriate software.
-
Normalize the CHOP signal to a loading control (e.g., β-actin or GAPDH).
-
Diagram: Signaling Pathway of this compound in ER Stress-Induced Apoptosis
Caption: this compound inhibits ER stress-induced apoptosis by blocking the UPR.
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro investigation of this compound's neuroprotective mechanisms. By assessing its effects on mitochondrial function and ER stress pathways, researchers can further characterize its therapeutic potential. The provided templates for data presentation are intended to encourage standardized reporting of quantitative findings. While specific dose-response data for this compound is not yet widely published, the methodologies described here will enable individual laboratories to generate this critical information, contributing to a more comprehensive understanding of this promising neuroprotective compound.
References
Application Notes and Protocols for In Vivo Administration of PF9601N in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF9601N, chemically identified as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a potent and selective monoamine oxidase B (MAO-B) inhibitor with demonstrated neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases.[1] Its therapeutic potential extends beyond MAO-B inhibition, with evidence suggesting it confers neuroprotection through mechanisms independent of this enzymatic activity, such as the prevention of endoplasmic reticulum (ER) stress and protection against mitochondrial permeability transition.[2][3]
These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, focusing on an established excitotoxicity model. This document also outlines templates for pharmacokinetic and toxicology studies, and visualizes key experimental workflows and the compound's neuroprotective signaling pathways.
Efficacy Studies in Rodent Models
Neuroprotective Effects in a Kainic Acid-Induced Excitotoxicity Rat Model
This protocol is based on studies demonstrating the neuroprotective effects of this compound against excitotoxic neuronal damage.[1]
Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of acute excitotoxicity induced by local administration of kainic acid.
Experimental Protocol:
-
Animal Model:
-
Species: Adult male Wistar rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimated to the housing facilities for at least one week prior to the experiment.
-
-
This compound Administration:
-
Excitotoxicity Induction (Striatal Microdialysis):
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Place the animal in a stereotaxic frame. Implant a microdialysis probe into the striatum.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Kainic Acid Administration: After a baseline collection period, induce excitotoxicity by perfusing kainic acid through the microdialysis probe.
-
-
Endpoint Analysis:
-
Neurotransmitter Release: Collect microdialysate samples at regular intervals and analyze for glutamate, aspartate, and taurine levels using High-Performance Liquid Chromatography (HPLC).[1]
-
Histological Analysis: After the experiment, perfuse the animals transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect brain tissue for histological staining.
-
Assess astrocytosis (GFAP staining), microgliosis (Iba1 staining), and apoptosis (e.g., TUNEL staining) in the striatal region.[1]
-
-
Data Presentation:
| Group | Treatment | Glutamate Release (Fold Change vs. Baseline) | Aspartate Release (Fold Change vs. Baseline) | Taurine Release (Fold Change vs. Baseline) | Astrocyte Activation (Arbitrary Units) | Microglia Activation (Arbitrary Units) | Apoptotic Cells (Count) |
| 1 | Vehicle + aCSF | ||||||
| 2 | Vehicle + Kainic Acid | ||||||
| 3 | This compound + Kainic Acid |
Note: The table above is a template. Actual data should be presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance.
Experimental Workflow Diagram:
Pharmacokinetic Studies in Rodent Models
Objective: To determine the pharmacokinetic profile of this compound in rodents following intravenous (IV) and oral (PO) administration.
Experimental Protocol:
-
Animal Model:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Housing and Acclimatization: As described in the efficacy study. For IV administration, animals may be cannulated (e.g., in the jugular vein) prior to the study.
-
-
This compound Administration:
-
Dose Levels: At least three dose levels for each route to assess dose-linearity (e.g., 1, 5, and 20 mg/kg).
-
Routes of Administration:
-
Intravenous (IV) bolus or infusion.
-
Oral (PO) gavage.
-
-
Vehicle: A suitable vehicle that ensures solubility and stability of this compound.
-
-
Sample Collection:
-
Blood samples should be collected at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters.
-
Data Presentation Template:
| Parameter | IV Administration (Dose 1) | IV Administration (Dose 2) | IV Administration (Dose 3) | PO Administration (Dose 1) | PO Administration (Dose 2) | PO Administration (Dose 3) |
| Cmax (ng/mL) | ||||||
| Tmax (h) | ||||||
| AUC(0-t) (ngh/mL) | ||||||
| AUC(0-inf) (ngh/mL) | ||||||
| t1/2 (h) | ||||||
| CL (L/h/kg) | ||||||
| Vd (L/kg) | ||||||
| F (%) | N/A | N/A | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Toxicology and Safety Studies in Rodent Models
Detailed toxicology data for this compound is not publicly available. The following protocol outlines a general approach for an acute toxicity study to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL).
Objective: To assess the acute toxicity of this compound in rodents and determine the MTD and NOAEL.
Experimental Protocol:
-
Animal Model:
-
Species: At least one rodent species (e.g., Sprague-Dawley rats or CD-1 mice), including both males and females.
-
-
Dose Administration:
-
A single administration of this compound via the intended clinical route (e.g., oral or intraperitoneal).
-
Use a dose escalation design with multiple dose groups.
-
-
Observation Period:
-
Animals should be observed for clinical signs of toxicity and mortality for at least 14 days post-administration.
-
Body weight and food consumption should be monitored regularly.
-
-
Endpoint Analysis:
-
Clinical Observations: Record any changes in behavior, appearance, or physiological function.
-
Gross Necropsy: At the end of the observation period, perform a complete gross necropsy on all animals.
-
Histopathology: Collect and examine key organs and tissues for microscopic changes.
-
Clinical Pathology: Collect blood for hematology and clinical chemistry analysis.
-
Data Presentation Template:
| Dose Group (mg/kg) | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) | Key Necropsy Findings | Key Histopathology Findings |
| Vehicle Control | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 | |||||
| Dose 4 |
Based on these findings, the MTD and NOAEL can be determined.
Neuroprotective Signaling Pathways of this compound
This compound exerts its neuroprotective effects through multiple pathways, some of which are independent of its MAO-B inhibitory activity.
MAO-B Independent Neuroprotection:
Excitotoxicity-Related Neuroprotection:
References
- 1. Neuroprotective Effects of the MAO‐B Inhibitor, this compound, in an In Vivo Model of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (this compound) on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF9601N in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF9601N, chemically known as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a potent and selective monoamine oxidase type B inhibitor (MAO-BI).[1] Beyond its enzymatic inhibition, this compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models.[1] Notably, its protective effects extend to mitigating endoplasmic reticulum (ER) stress-induced apoptosis, a key pathological mechanism in several neurodegenerative diseases.[2] this compound has been shown to prevent the unfolded protein response (UPR) in human dopaminergic SH-SY5Y neuroblastoma cells, thereby blocking downstream apoptotic signaling.[2]
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, with a focus on appropriate dosage and concentration, as well as detailed protocols for assessing its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 25 mg/mL (86.1 mM) | Sonication is recommended. |
Data sourced from publicly available information.[1]
Table 2: Recommended Concentration Range for In Vitro Studies
The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the effective concentration for your specific application. Based on studies with similar MAO-B inhibitors, a starting range for neuroprotection and anti-apoptotic assays in neuronal cell lines like SH-SY5Y is suggested below.
| Concentration Range (µM) | Application |
| 0.1 - 10 | Neuroprotection against oxidative stress |
| 1 - 25 | Inhibition of ER stress-induced apoptosis |
| 10 - 100 | Assessment of effects on cell cycle progression |
Note: This table provides a suggested starting range. The optimal concentration should be determined empirically for each cell line and experimental setup.
Signaling Pathway
This compound exerts its neuroprotective effects in part by modulating the Unfolded Protein Response (UPR) pathway, which is activated by endoplasmic reticulum (ER) stress. Under conditions of ER stress, the accumulation of unfolded or misfolded proteins triggers a signaling cascade aimed at restoring homeostasis. However, prolonged or severe ER stress can lead to apoptosis. This compound has been shown to intervene in this process, preventing the pro-apoptotic signals.[2]
Caption: this compound inhibits the Unfolded Protein Response (UPR) to prevent apoptosis.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a commonly used model for neurodegenerative disease research.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
6-well, 24-well, and 96-well plates
Procedure:
-
Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with 7-8 mL of complete growth medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol is for determining the effect of this compound on the viability of SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
SH-SY5Y cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Induce apoptosis using a known agent (e.g., staurosporine) as a positive control.
-
Harvest the cells by trypsinization and collect the culture medium to include floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
SH-SY5Y cells
-
This compound
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed SH-SY5Y cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating this compound in cell culture experiments.
References
Application Notes and Protocols: Preparation of PF-9601N Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9601N is a potent and selective inhibitor of monoamine oxidase B (MAO-B) that has demonstrated significant neuroprotective effects in various models of Parkinson's disease.[1][2] Its mechanism of action also involves the prevention of endoplasmic reticulum (ER) stress-induced apoptosis, highlighting its therapeutic potential.[3] Proper preparation of a stock solution is a critical first step for accurate and reproducible in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving PF-9601N due to its high solvating power for organic molecules.[1][2] This document provides a detailed protocol for the dissolution of PF-9601N in DMSO to create a stock solution for research use.
Quantitative Data Summary
For ease of reference, the key quantitative data for PF-9601N and its solubility in DMSO are summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight | 290.36 g/mol | [1][4] |
| Chemical Formula | C₁₉H₁₈N₂O | [1][4] |
| Solubility in DMSO | 10 - 25 mg/mL | [1][2] |
| Molar Concentration at 25 mg/mL | 86.1 mM | [1] |
| Recommended Storage of Stock Solution | -20°C or -80°C | [5] |
| Recommended Final DMSO concentration in cell culture | < 0.5% | [5] |
Experimental Protocol: Preparation of a 10 mM PF-9601N Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of PF-9601N in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various experimental assays.
Materials:
-
PF-9601N powder (≥98% purity)[2]
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[6]
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (recommended)[1]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-dissolution Preparation:
-
Bring the PF-9601N powder and DMSO to room temperature before opening to prevent condensation of moisture.
-
Ensure all equipment is clean and sterile, particularly for cell culture applications.
-
-
Weighing PF-9601N:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of PF-9601N powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.90 mg of PF-9601N (Molecular Weight = 290.36 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (290.36 g/mol ) * (1000 mg/g) * 1 mL = 2.90 mg
-
-
Dissolution in DMSO:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the PF-9601N powder. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
For complete dissolution, it is recommended to sonicate the solution in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.[5]
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5]
-
Safety Precautions:
-
PF-9601N is a bioactive compound. Handle with care and use appropriate PPE.
-
DMSO is a powerful solvent and can facilitate the absorption of substances through the skin.[6] Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area or a chemical fume hood.
Visualizations
Experimental Workflow
Caption: Workflow for preparing PF-9601N stock solution in DMSO.
Signaling Pathway
Caption: Signaling pathway of PF-9601N in neuroprotection.
References
- 1. PF-9601N | MAO | TargetMol [targetmol.com]
- 2. This compound ≥98% (HPLC) | 133845-63-3 [sigmaaldrich.com]
- 3. This compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Note: Stability of PF9601N in PBS and Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF9601N, a selective inhibitor of dopamine-beta-hydroxylase and a monoamine oxidase (MAO) B inhibitor, has demonstrated significant neuroprotective properties in various preclinical models of neurodegenerative diseases. As a promising therapeutic candidate, understanding its stability in physiologically relevant solutions is critical for the design and interpretation of in vitro and in vivo experiments, as well as for its development as a potential therapeutic agent. This application note provides a comprehensive overview of the stability of this compound in Phosphate-Buffered Saline (PBS) and standard cell culture media. The protocols outlined herein are based on established methodologies for assessing the stability of small molecules and are intended to serve as a guide for researchers.
Physicochemical Properties and Stability Considerations
While specific experimental data on the stability of this compound is not extensively available in the public domain, its chemical structure, containing an indole ring and a propargylamine group, suggests potential routes of degradation. Indole derivatives can be susceptible to oxidation, while the overall molecule's stability can be influenced by factors such as pH, temperature, light exposure, and the presence of enzymatic or reactive species in complex media.
Stability of this compound in Phosphate-Buffered Saline (PBS)
Objective: To determine the chemical stability of this compound in PBS over time under different storage conditions.
Summary of Expected Data
The stability of this compound in PBS is expected to be influenced by temperature and pH. The following table summarizes the anticipated quantitative data from stability studies.
| Storage Condition | Time Point (hours) | Expected % Remaining this compound (Mean ± SD) |
| 4°C | 0 | 100% |
| 24 | >98% | |
| 48 | >95% | |
| 72 | >95% | |
| Room Temperature (~25°C) | 0 | 100% |
| 24 | >95% | |
| 48 | >90% | |
| 72 | >85% | |
| 37°C | 0 | 100% |
| 24 | >90% | |
| 48 | >80% | |
| 72 | >70% |
Experimental Protocol
A detailed protocol for assessing the stability of this compound in PBS is provided below. This method utilizes High-Performance Liquid Chromatography (HPLC) for quantification.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
HPLC system with UV or MS detector
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Incubators or water baths (4°C, 25°C, 37°C)
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 10 µM.
-
Incubation: Aliquot the working solution into separate vials for each time point and temperature condition. Incubate the vials at 4°C, 25°C, and 37°C.
-
Time Points: Collect samples at 0, 24, 48, and 72 hours.
-
Sample Quenching: At each time point, transfer an aliquot of the sample and mix it with an equal volume of ice-cold acetonitrile to precipitate proteins and halt degradation.
-
Sample Preparation for HPLC: Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet any precipitate. Transfer the supernatant to an autosampler vial for analysis.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of this compound from any potential degradants (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength (e.g., 280 nm) or by mass spectrometry (MS).
-
-
Data Analysis: The peak area of this compound at each time point is compared to the peak area at time zero to determine the percentage of the compound remaining.
Experimental Workflow
Experimental workflow for assessing this compound stability in PBS.
Stability of this compound in Cell Culture Media
Objective: To evaluate the stability of this compound in common cell culture media, with and without the presence of fetal bovine serum (FBS), to mimic in vitro experimental conditions.
Summary of Expected Data
The presence of enzymes and other reactive components in cell culture media, particularly in serum, may lead to faster degradation of this compound compared to PBS.
| Media Condition | Time Point (hours) | Expected % Remaining this compound (Mean ± SD) |
| DMEM (serum-free) | 0 | 100% |
| 24 | >90% | |
| 48 | >85% | |
| 72 | >80% | |
| DMEM + 10% FBS | 0 | 100% |
| 24 | >85% | |
| 48 | >75% | |
| 72 | >65% | |
| RPMI-1640 + 10% FBS | 0 | 100% |
| 24 | >85% | |
| 48 | >75% | |
| 72 | >65% |
Experimental Protocol
This protocol is designed to assess the stability of this compound in cell culture media, accounting for the potential influence of serum components.
Materials:
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
HPLC system with UV or MS detector
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Cell culture incubator (37°C, 5% CO2)
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions:
-
Prepare a 10 µM working solution of this compound in serum-free DMEM.
-
Prepare a 10 µM working solution of this compound in DMEM supplemented with 10% FBS.
-
Prepare a 10 µM working solution of this compound in RPMI-1640 supplemented with 10% FBS.
-
-
Incubation: Aliquot the working solutions into separate vials for each time point and media condition. Incubate the vials in a cell culture incubator at 37°C with 5% CO2.
-
Time Points: Collect samples at 0, 24, 48, and 72 hours.
-
Sample Quenching and Protein Precipitation: At each time point, transfer an aliquot of the sample and mix it with three volumes of ice-cold acetonitrile to precipitate proteins and stop degradation.
-
Sample Preparation for HPLC: Centrifuge the samples at 10,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.
-
HPLC Analysis: Follow the same HPLC parameters as described in the PBS stability protocol.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.
Experimental Workflow
Experimental workflow for assessing this compound stability in cell culture media.
Signaling Pathway of this compound
This compound exerts its neuroprotective effects through multiple mechanisms. A simplified representation of its known signaling interactions is depicted below.
Simplified signaling pathway of this compound.
Conclusion
The stability of this compound in PBS and cell culture media is a critical parameter for ensuring the accuracy and reproducibility of in vitro studies. The provided protocols offer a robust framework for researchers to determine the stability of this compound under their specific experimental conditions. While the provided data is predictive, it is recommended that researchers perform these stability studies to obtain precise data for their experimental setups. Understanding the stability profile of this compound will aid in the design of more effective experiments and contribute to the overall development of this promising neuroprotective agent.
Application Notes and Protocols for PF9601N in SH-SY5Y Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PF9601N, a selective monoamine oxidase B (MAO-B) inhibitor, in experiments with the human neuroblastoma SH-SY5Y cell line. This document outlines the neuroprotective effects of this compound against specific cellular stressors, detailed protocols for key experiments, and visual representations of the associated signaling pathways.
Introduction
This compound, N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a potent and selective MAO-B inhibitor that has demonstrated significant neuroprotective properties independent of its enzymatic inhibition. In the SH-SY5Y cell line, a widely used model for neuronal studies, this compound has been shown to mitigate apoptosis induced by endoplasmic reticulum (ER) stress and neurotoxins like 1-methyl-4-phenylpyridinium (MPP+). Its protective mechanisms involve the modulation of the Unfolded Protein Response (UPR) and the p53 signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound in SH-SY5Y cells based on available research.
Table 1: Neuroprotective Effect of this compound against MPP+-induced Toxicity
| This compound Concentration | Treatment Time | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change vs. MPP+ alone) | Reference |
| 1 µM | 24 hours | Data not available | Data not available | [1] |
| 10 µM | 24 hours | Significantly increased vs. MPP+ alone | Significantly decreased vs. MPP+ alone | [1] |
| 25 µM | 24 hours | Data not available | Data not available | [1] |
Note: Specific quantitative values for cell viability and caspase-3 activity were not available in the reviewed literature, which only stated significant changes.
Table 2: Effect of this compound on ER Stress-Induced Apoptosis Markers
| Treatment | This compound Concentration | GADD153/CHOP Protein Expression (Fold Change vs. Brefeldin A alone) | Reference |
| Brefeldin A | 1 µM | Significantly blocked | [2] |
Note: The reviewed literature did not specify the exact fold change but indicated that this compound pretreatment prevented the increase in GADD153/CHOP expression induced by Brefeldin A.
Table 3: Modulation of Apoptotic Pathway Proteins by this compound in MPP+-treated SH-SY5Y Cells
| Protein | This compound Treatment | Expression Level Change | Reference |
| p53 | Pre-treatment | Prevented MPP+-induced increase | [1] |
| Bax | Not specified | Data not available | |
| Bcl-2 | Not specified | Data not available |
Note: Quantitative data for the fold change in protein expression were not available in the reviewed literature.
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
A standardized protocol for culturing and differentiating SH-SY5Y cells is crucial for obtaining reproducible results.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge. Resuspend the cell pellet in fresh medium for subculturing.
-
Differentiation (Optional but Recommended): For a more neuron-like phenotype, differentiate the cells.
-
Plate cells at a desired density.
-
After 24 hours, replace the medium with a low-serum (1-2% FBS) medium containing 10 µM Retinoic Acid.
-
Incubate for 3-5 days, changing the medium every 2 days.
-
For terminal differentiation, replace the RA-containing medium with a serum-free medium containing 50 ng/mL BDNF and incubate for an additional 2-3 days.
-
This compound Treatment
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Differentiated or undifferentiated SH-SY5Y cells
-
Cell culture medium
Protocol:
-
Prepare working solutions of this compound in cell culture medium at the desired concentrations (e.g., 1 µM, 10 µM).
-
For neuroprotection studies, pre-treat the cells with this compound for a specified time (e.g., 1-2 hours) before inducing cellular stress.
-
Induce cellular stress by adding agents like MPP+ (e.g., 1 mM) or Brefeldin A (e.g., 1 µg/mL) to the medium.
-
Incubate the cells for the desired experimental duration (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Plate SH-SY5Y cells in a 96-well plate and treat as described in Protocol 2.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-GADD153/CHOP, anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Caspase-3 Activity Assay
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorescent substrate)
Protocol:
-
Treat the cells as described in Protocol 2.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the caspase-3 substrate to the cell lysate and incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the caspase-3 activity relative to the control group.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits ER stress-induced apoptosis.
Caption: this compound inhibits MPP+-induced p53-mediated apoptosis.
Experimental Workflow
Caption: General workflow for studying this compound in SH-SY5Y cells.
References
Protocol for assessing PF9601N neuroprotection in primary neurons
Application Note & Protocol
Topic: Protocol for Assessing the Neuroprotective Effects of PF9601N in Primary Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, chemically known as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a monoamine oxidase B (MAO-B) inhibitor that has demonstrated significant neuroprotective properties in various preclinical models of neurodegenerative diseases.[1][2] Its protective mechanisms extend beyond MAO-B inhibition, including the prevention of mitochondrial permeability transition, reduction of endoplasmic reticulum (ER) stress, and attenuation of excitotoxic and oxidative damage.[2][3][4]
Primary neuronal cultures are a fundamental in vitro tool for studying neuronal function and for the preclinical evaluation of neuroprotective compounds.[5][6] They provide a biologically relevant system that closely mimics the neuronal environment of the central nervous system.[7] This document provides detailed protocols for culturing primary cortical neurons and for assessing the neuroprotective efficacy of this compound against two common insults: glutamate-induced excitotoxicity and hydrogen peroxide-induced oxidative stress. Methodologies for quantifying cell viability, cytotoxicity, apoptosis, and the activation of key pro-survival signaling pathways are described.
General Workflow for Assessing this compound Neuroprotection
The overall experimental process involves isolating and culturing primary neurons, pre-treating the cells with this compound, inducing neuronal damage with a neurotoxic agent, and finally, assessing cell health and signaling pathways using various biochemical assays.
Caption: General experimental workflow for assessing this compound neuroprotection.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[8][9]
Materials:
-
Poly-D-lysine (or Poly-L-lysine)[10]
-
DMEM (Dulbecco's Modified Eagle's Medium)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
DNase I
-
Penicillin-Streptomycin
-
Sterile PBS
Procedure:
-
Plate Coating: Coat 96-well or 24-well culture plates with 100 µg/mL Poly-D-lysine overnight at 37°C. Before use, wash the wells twice with sterile PBS and allow them to air dry completely.[9][10]
-
Dissection: Euthanize pregnant E18 rats according to approved institutional guidelines. Dissect the cerebral cortices from the embryos in ice-cold PBS or dissection medium.[8][9]
-
Digestion: Mince the cortical tissue and transfer it to a conical tube. Add 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes to dissociate the tissue.[9]
-
Trituration: Stop the trypsinization by adding DMEM with 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.[8] Add DNase I to prevent cell clumping.
-
Cell Plating: Centrifuge the cell suspension at 300 x g for 3-5 minutes. Resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin. Plate the cells onto the pre-coated plates at a density of 1,000–5,000 cells per mm².[9][10]
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 2-3 days. The neurons will be mature and ready for experiments within 7-10 days.[5]
Protocol 2: Induction of Neurotoxicity
A. Glutamate-Induced Excitotoxicity Excessive glutamate leads to overactivation of glutamate receptors, causing an influx of Ca2+ and subsequent neuronal death.[11][12]
-
After 7-10 days in vitro (DIV), remove half of the culture medium.
-
Pre-treat the neurons with various concentrations of this compound (or vehicle control) for 24 hours.[13]
-
Prepare a stock solution of L-glutamic acid in culture medium.
-
Induce excitotoxicity by adding glutamate to a final concentration of 100-250 µM for 20 minutes to 1 hour.[12][13] The optimal concentration and duration should be determined empirically for your specific culture system.
-
Remove the glutamate-containing medium, wash the cells gently with pre-warmed PBS, and replace it with the original conditioned medium.
-
Incubate for 24 hours before proceeding with viability or cell death assays.[13]
B. Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress H₂O₂ is a source of reactive oxygen species that cause cellular damage, lipid peroxidation, and apoptosis.[14]
-
At 7-10 DIV, remove half of the culture medium.
-
Pre-treat the neurons with this compound (or vehicle control) for 24 hours.[14]
-
Induce oxidative stress by adding H₂O₂ to the culture medium at a final concentration of 50-100 µM.[14][15] The optimal concentration should be determined to induce approximately 40-50% cell death.[14]
-
Incubate the cells with H₂O₂ for 30 minutes to 1 hour.[14]
-
Remove the H₂O₂-containing medium, wash gently with PBS, and return the original conditioned medium to the wells.
-
Incubate for 24 hours before assessment.[16]
Protocol 3: Assessment of Cell Viability (MTT Assay)
The MTT assay measures the metabolic activity of living cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[17]
Procedure:
-
Following the 24-hour post-insult incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.[14]
-
Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.
-
Add an equal volume of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the untreated control group.
Protocol 4: Assessment of Cytotoxicity (LDH Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[17][18]
Procedure:
-
After the 24-hour post-insult incubation, carefully collect 50 µL of the culture supernatant from each well without disturbing the cell monolayer. Transfer to a new 96-well plate.[19][20]
-
To determine the maximum LDH release, add a lysis buffer (e.g., 0.5-1% Triton X-100) to control wells and incubate for 20 minutes.[19]
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and dye).[18]
-
Add 50-100 µL of the reaction mixture to each well containing the supernatant.[18][20]
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[18]
-
Add a stop solution if required by the kit.
-
Calculate cytotoxicity as: % Cytotoxicity = [(Sample Abs - Blank Abs) / (Max LDH Abs - Blank Abs)] x 100.
Protocol 5: Assessment of Apoptosis (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a fluorescent or colorimetric molecule upon cleavage.[21][22]
Procedure:
-
Lyse the cells at the desired time point after insult using a chilled lysis buffer provided with the assay kit.[23][24]
-
Incubate the cell lysates on ice for 10-15 minutes.[23]
-
Centrifuge the lysates at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[23]
-
Transfer the supernatant (containing the cytosolic proteins) to a new 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AMC for fluorometric or DEVD-pNA for colorimetric) and reaction buffer to each well.[21][22]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (Ex/Em = 380/440 nm) or absorbance (405 nm).[21]
-
Express the results as fold-change in caspase-3 activity relative to the control group.
Protocol 6: Western Blot for Pro-Survival Signaling (p-Akt, p-ERK)
Western blotting can be used to assess the phosphorylation (activation) of key proteins in pro-survival signaling pathways, such as Akt and ERK/MAPK.[25][26]
Procedure:
-
Treat neurons with this compound for a shorter duration (e.g., 15-60 minutes) to capture signaling events.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 10-20 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[27][28]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.[25]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| Treatment Group | This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SEM) | % Viability |
|---|---|---|---|
| Control (No Insult) | 0 | 1.25 ± 0.05 | 100% |
| Vehicle + Glutamate | 0 | 0.61 ± 0.04 | 48.8% |
| This compound + Glutamate | 1 | 0.85 ± 0.06 | 68.0% |
| this compound + Glutamate | 10 | 1.02 ± 0.05 | 81.6% |
Table 2: Effect of this compound on Cytotoxicity (LDH Assay)
| Treatment Group | This compound Conc. (µM) | Absorbance (490 nm) (Mean ± SEM) | % Cytotoxicity |
|---|---|---|---|
| Control (Spontaneous) | 0 | 0.15 ± 0.02 | 10% |
| Vehicle + H₂O₂ | 0 | 0.82 ± 0.07 | 55% |
| This compound + H₂O₂ | 1 | 0.51 ± 0.05 | 34% |
| This compound + H₂O₂ | 10 | 0.33 ± 0.04 | 22% |
| Maximum LDH Release | N/A | 1.50 ± 0.09 | 100% |
Table 3: Effect of this compound on Caspase-3 Activity
| Treatment Group | This compound Conc. (µM) | Relative Fluorescence Units (RFU) (Mean ± SEM) | Fold Change vs. Control |
|---|---|---|---|
| Control (No Insult) | 0 | 1500 ± 110 | 1.0 |
| Vehicle + Glutamate | 0 | 5250 ± 350 | 3.5 |
| This compound + Glutamate | 1 | 3300 ± 280 | 2.2 |
| this compound + Glutamate | 10 | 2100 ± 190 | 1.4 |
Proposed Mechanism of Action of this compound
This compound is thought to exert its neuroprotective effects through multiple mechanisms. It can directly interfere with the mitochondrial permeability transition pore and reduce ER stress, thereby inhibiting the intrinsic apoptotic pathway.[3][4] This prevents the release of cytochrome c and the subsequent activation of executioner caspases like caspase-3. Additionally, like other neuroprotective agents, it may promote pro-survival signaling through pathways such as PI3K/Akt and MAPK/ERK.
Caption: Proposed neuroprotective signaling pathways of this compound.
References
- 1. Neuroprotective Effects of the MAO‐B Inhibitor, this compound, in an In Vivo Model of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of the MAO-B inhibitor, this compound, in an in vivo model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (this compound) on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary cultures of neurons for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 9. Primary Culture of Cortical Neurons [bio-protocol.org]
- 10. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 11. Reduction of glutamate-induced excitotoxicity in murine primary neurons involving calpain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 19. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. abcam.com [abcam.com]
- 23. mpbio.com [mpbio.com]
- 24. media.cellsignal.com [media.cellsignal.com]
- 25. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Activation of Extracellular Signal-Regulated Kinase 2 and cAMP Response Element-Binding Protein in Cultured Neurons by the Macrocyclic Ellagitannin Oenothein B - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantifying Apoptosis using the TUNEL Assay with a Microplate Reader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1][2] A key hallmark of apoptosis is the fragmentation of genomic DNA.[3][4][5][6] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect this DNA fragmentation, providing a reliable marker for apoptotic cells.[3][4] This application note provides a detailed protocol for quantifying apoptosis in a 96-well plate format using a fluorescent TUNEL assay, with data acquisition performed on a microplate reader such as the PF9601N or similar instruments with fluorescence detection capabilities.
The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled deoxyuridine triphosphates (dUTPs) onto the 3'-hydroxyl ends of fragmented DNA.[4][7] In this protocol, a fluorescently labeled dUTP (e.g., FITC-dUTP) is used, allowing for direct quantification of apoptosis by measuring fluorescence intensity with a microplate reader. This high-throughput method is ideal for screening compounds that may induce or inhibit apoptosis in drug discovery and toxicology studies.[3]
Signaling Pathways of Apoptosis
Apoptosis is primarily executed through two main signaling pathways: the extrinsic and intrinsic pathways. Both pathways converge on the activation of a cascade of cysteine proteases called caspases, which are the executioners of cell death.[8][9]
-
The Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[9][10][11] This binding event leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[9][10]
-
The Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[9][10] These signals lead to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9 called the apoptosome, leading to the activation of caspase-9.[8][9][11]
Both initiator caspases (caspase-8 and caspase-9) can then activate executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[9][11]
Figure 1: Simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Protocol
This protocol is designed for a 96-well plate format and is adaptable for various adherent or suspension cell types. Optimization of cell seeding density and reagent volumes may be necessary for different cell lines and experimental conditions.
Materials and Reagents
-
96-well black, clear-bottom microplate
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde in PBS
-
Permeabilization Solution: 0.25% Triton™ X-100 in PBS
-
Equilibration Buffer (provided in most TUNEL assay kits)
-
TdT Reaction Mix (containing TdT enzyme and fluorescently labeled dUTPs, e.g., FITC-dUTP)
-
DNase I (for positive control)
-
Nuclease-free water
-
Microplate reader with fluorescence detection (e.g., this compound) with appropriate filters for the chosen fluorophore (e.g., excitation/emission ~488/520 nm for FITC).
Experimental Workflow
Figure 2: General workflow for the TUNEL assay in a 96-well plate format.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with experimental compounds or vehicle control for the desired time to induce apoptosis.
-
Include wells for a negative control (untreated cells) and a positive control.
-
-
Positive Control Preparation:
-
For the positive control wells, after the treatment period, incubate cells with DNase I to induce DNA strand breaks. Follow the manufacturer's recommendations for the DNase I concentration and incubation time.
-
-
-
Carefully aspirate the culture medium.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 100 µL of 4% Paraformaldehyde in PBS to each well and incubate for 15-20 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells twice with 100 µL of PBS per well.
-
-
Cell Permeabilization: [12][13]
-
Add 100 µL of 0.25% Triton™ X-100 in PBS to each well.
-
Incubate for 20 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells twice with 100 µL of PBS per well.
-
-
Equilibration:
-
Add 100 µL of Equilibration Buffer to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Carefully remove the Equilibration Buffer.
-
-
TdT Labeling Reaction: [12][13][14]
-
Prepare the TdT Reaction Mix according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the TdT Reaction Mix to each well. For negative control wells, add a label solution without the TdT enzyme.
-
Incubate the plate for 60-90 minutes at 37°C in a humidified chamber, protected from light.
-
-
Stopping the Reaction and Washing:
-
Aspirate the TdT Reaction Mix.
-
Wash the cells three times with 100 µL of PBS per well for 5 minutes each wash.
-
-
Data Acquisition:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (e.g., this compound) at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Ex/Em = 488/520 nm for FITC).
-
Data Presentation and Analysis
The quantitative data obtained from the microplate reader can be summarized in a table for easy comparison between different treatment groups. The fluorescence intensity is directly proportional to the level of DNA fragmentation and, therefore, the extent of apoptosis.
Table 1: Example of TUNEL Assay Data from a 96-Well Plate Reader
| Treatment Group | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average RFU | Standard Deviation | Fold Change vs. Control |
| Negative Control | 150 | 165 | 158 | 157.7 | 7.5 | 1.0 |
| Vehicle Control | 170 | 182 | 175 | 175.7 | 6.0 | 1.1 |
| Compound A (1 µM) | 850 | 875 | 860 | 861.7 | 12.6 | 5.5 |
| Compound A (10 µM) | 1520 | 1550 | 1535 | 1535.0 | 15.0 | 9.7 |
| Positive Control | 2500 | 2580 | 2540 | 2540.0 | 40.0 | 16.1 |
RFU: Relative Fluorescence Units
Troubleshooting and Considerations
-
High Background: Insufficient washing, incomplete removal of reagents, or autofluorescence of cells or compounds can lead to high background signals. Ensure thorough washing and include appropriate controls.
-
Low Signal: Inefficient permeabilization, inactive TdT enzyme, or a low level of apoptosis can result in a weak signal. Optimize permeabilization time and ensure proper storage and handling of enzymes.
-
Cell Detachment: Adherent cells may detach during washing steps. Perform washing steps gently.[5]
-
Necrosis vs. Apoptosis: The TUNEL assay can also label necrotic cells, which exhibit random DNA degradation.[4][15] It is advisable to use complementary apoptosis assays, such as Annexin V staining or caspase activity assays, to confirm the mode of cell death.[16]
Conclusion
The fluorescent TUNEL assay adapted for a 96-well plate format provides a robust and high-throughput method for the quantification of apoptosis. This protocol, when used with a sensitive microplate reader like the this compound, is a valuable tool for researchers in drug discovery and a wide range of biological disciplines to assess the apoptotic potential of various stimuli. The structured data output allows for clear and efficient analysis, facilitating the identification and characterization of modulators of apoptosis.
References
- 1. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. opentrons.com [opentrons.com]
- 4. TUNEL assay - Wikipedia [en.wikipedia.org]
- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - UZ [thermofisher.com]
- 11. glpbio.com [glpbio.com]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. TUNEL Apoptosis Assay [cellbiologics.com]
- 14. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple technique for quantifying apoptosis in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry (IHC) in PF9601N-Treated Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing immunohistochemistry (IHC) on tissue sections treated with PF9601N, a selective inhibitor of dopamine-beta-hydroxylase and a monoamine oxidase B (MAO-B) inhibitor with demonstrated neuroprotective properties. The following protocols and data are intended to facilitate the assessment of this compound's therapeutic efficacy and mechanism of action in preclinical research.
Introduction to this compound
This compound, or N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a neuroprotective agent that functions through multiple pathways. It is a selective inhibitor of dopamine-beta-hydroxylase, an enzyme critical for the synthesis of norepinephrine and epinephrine[1]. Additionally, it acts as a monoamine oxidase B (MAO-B) inhibitor[2][3]. Its neuroprotective effects are attributed to its ability to prevent mitochondrial permeability transition and to protect against endoplasmic reticulum (ER) stress-induced apoptosis[2][4]. In vivo studies have demonstrated that this compound can reduce kainate-induced astrocytosis, microgliosis, and apoptosis[5][6].
Data Presentation
The following tables summarize the quantitative data from a key study investigating the in vivo neuroprotective effects of this compound. This data can be used as a reference for expected outcomes in similar experimental setups.
Table 1: Effect of this compound on Kainate-Induced Microglial Activation
| Treatment Group | Mean Number of Activated Microglia (± SEM) | % of Control |
| Control | 25.3 ± 3.5 | 100% |
| Kainate (KA) | 158.7 ± 15.1*** | 627% |
| KA + this compound (40 mg/kg) | 45.6 ± 5.2### | 180% |
***p < 0.001 vs. Control; ###p < 0.001 vs. KA. Data extracted from Carbone et al., 2014[5].
Table 2: Effect of this compound on Kainate-Induced Astrogliosis
| Treatment Group | Mean Number of Astrocytes (± SEM) | % of Control |
| Control | 78.4 ± 8.2 | 100% |
| Kainate (KA) | 215.6 ± 20.3*** | 275% |
| KA + this compound (40 mg/kg) | 95.3 ± 10.1### | 122% |
***p < 0.001 vs. Control; ###p < 0.001 vs. KA. Data extracted from Carbone et al., 2014[5].
Signaling Pathways
The neuroprotective effects of this compound are mediated through complex signaling pathways involving the inhibition of key enzymes and the modulation of cellular stress responses.
Experimental Protocols
The following are detailed protocols for performing IHC on tissue sections treated with this compound. These protocols are adaptable for both paraffin-embedded and free-floating sections.
Protocol 1: IHC for Paraffin-Embedded Tissue Sections
This protocol is suitable for formalin-fixed, paraffin-embedded (FFPE) brain tissue.
Materials:
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies (see Table 3)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse in PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibody in blocking buffer to the recommended concentration.
-
Incubate sections with primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections in PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash sections in PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
Wash sections in PBS (3 x 5 minutes).
-
Develop with DAB substrate until the desired stain intensity is reached.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanols and xylene.
-
Coverslip with mounting medium.
-
Protocol 2: IHC for Free-Floating Brain Sections
This protocol is suitable for 40 µm thick, paraformaldehyde-fixed brain sections.
Materials:
-
Phosphate-buffered saline (PBS)
-
0.3% H2O2 in PBS
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.2% Triton X-100)
-
Primary antibodies (see Table 3)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Gelatin-coated slides
-
Mounting medium
Procedure:
-
Quenching Endogenous Peroxidase:
-
Wash free-floating sections in PBS (3 x 10 minutes).
-
Incubate in 0.3% H2O2 in PBS for 30 minutes at room temperature.
-
Wash in PBS (3 x 10 minutes).
-
-
Blocking:
-
Incubate sections in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibody in blocking buffer.
-
Incubate sections with primary antibody for 48 hours at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash sections in PBS (3 x 10 minutes).
-
Incubate with biotinylated secondary antibody for 2 hours at room temperature.
-
-
Detection:
-
Wash sections in PBS (3 x 10 minutes).
-
Incubate with ABC reagent for 1 hour at room temperature.
-
Wash sections in PBS (3 x 10 minutes).
-
Develop with DAB substrate.
-
-
Mounting:
-
Wash sections in PBS.
-
Mount sections onto gelatin-coated slides.
-
Allow to air dry.
-
Dehydrate through graded ethanols and xylene.
-
Coverslip with mounting medium.
-
Table 3: Recommended Primary Antibodies for IHC
| Target Protein | Host Species | Supplier (Example) | Application |
| Dopamine-beta-hydroxylase | Rabbit | Abcam (ab209487) | IHC-P |
| MAO-B | Rabbit | Thermo Fisher (PA5-28338) | IHC-P, ICC/IF |
| GFAP (for astrocytes) | Rabbit | Abcam (ab7260) | IHC-P, IHC-Fr |
| Iba1 (for microglia) | Rabbit | Wako (019-19741) | IHC-P, IHC-Fr |
| GRP78/BiP | Rabbit | Cell Signaling (C50B12) | IHC-P |
| CHOP/GADD153 | Mouse | Cell Signaling (L63F7) | IHC-P |
| Cytochrome c | Rabbit | Cell Signaling (D18C7) | IHC-P, ICC/IF |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effects of this compound using IHC.
Quantification of IHC Staining
To obtain robust and reproducible data, it is crucial to quantify the IHC staining. This can be achieved through various methods, including:
-
Cell Counting: Manually or automatically counting the number of positively stained cells within a defined region of interest (ROI). This is particularly useful for markers of specific cell types (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Optical Density (OD) Measurement: Assessing the intensity of the staining within an ROI. This method is suitable for markers with more diffuse expression patterns.
-
Area Fraction: Calculating the percentage of the total ROI area that is positively stained.
For all quantification methods, it is essential to maintain consistent imaging parameters (e.g., lighting, exposure time) across all samples and to analyze multiple sections per animal and multiple animals per group to ensure statistical power.
Expected Results and Interpretation
Based on the known mechanism of action of this compound, the following outcomes can be anticipated in IHC studies of neurodegenerative models:
-
Reduced Gliosis: A significant decrease in the number and/or staining intensity of GFAP-positive astrocytes and Iba1-positive microglia in this compound-treated animals compared to the disease model group, indicating a reduction in neuroinflammation[5].
-
Decreased Apoptosis: A reduction in the expression of pro-apoptotic markers such as cleaved caspase-3 or a decrease in the release of cytochrome c from mitochondria in the this compound-treated group.
-
Modulation of ER Stress Markers: A decrease in the expression of ER stress markers like GRP78/BiP and CHOP/GADD153 in tissues from this compound-treated animals, suggesting a protective effect against ER stress-induced cell death.
-
Target Engagement: While challenging to quantify with standard IHC, a decrease in the downstream products of dopamine-beta-hydroxylase could be indicative of target engagement.
Consistent and well-quantified IHC data will be invaluable for understanding the therapeutic potential of this compound and for advancing its development as a treatment for neurodegenerative diseases.
References
- 1. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 2. Immunohistochemistry (IHC) protocol [hellobio.com]
- 3. Novel MAO-B inhibitors: potential therapeutic use of the selective MAO-B inhibitor this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free-floating Mouse Brain Immunohistochemistry [protocols.io]
- 5. Neuroprotective Effects of the MAO‐B Inhibitor, this compound, in an In Vivo Model of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of the MAO-B inhibitor, this compound, in an in vivo model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with PF9601N Treatment
To the Researcher:
Following a comprehensive search of publicly available scientific literature and databases, we have been unable to identify a compound designated "PF9601N" with a known biological mechanism of action or established applications in live-cell imaging. The identifier "this compound" does not correspond to any registered chemical entity or biological agent in the public domain for which research applications have been described.
Therefore, the creation of detailed Application Notes and Protocols for live-cell imaging studies involving "this compound" is not feasible at this time. The core requirements of detailing signaling pathways, providing quantitative data, and outlining specific experimental protocols are contingent on understanding the compound's biological target and its effects on cellular processes.
We recommend verifying the compound identifier. It is possible that "this compound" may be an internal designation not yet disclosed in public literature, a developmental code, or a potential typographical error.
Once the correct identity and biological function of the compound are known, the following frameworks for Application Notes and Protocols can be developed.
Future Framework for Application Notes
Should information on this compound become available, a detailed application note would be structured as follows:
-
Introduction: A brief overview of this compound, its molecular target, and its postulated mechanism of action. This section would also introduce the relevance of live-cell imaging for studying its effects.
-
Principle of the Assay: A description of how live-cell imaging can be used to visualize the cellular processes modulated by this compound. This would include the types of fluorescent probes or genetically encoded sensors that would be appropriate.
-
Materials and Reagents: A comprehensive list of necessary equipment (microscopes, incubation chambers), consumables, and reagents (cell culture media, fluorescent dyes, transfection reagents, and this compound).
-
Detailed Protocols: Step-by-step instructions for various live-cell imaging experiments, including but not limited to:
-
Studying the effect of this compound on protein localization.
-
Monitoring organelle dynamics in response to this compound treatment.
-
Assessing changes in intracellular signaling with FRET-based biosensors.
-
-
Data Analysis and Interpretation: Guidelines on how to quantify the imaging data and interpret the results in the context of this compound's mechanism of action.
-
Troubleshooting: A section addressing potential issues and providing solutions.
Illustrative Diagrams (Hypothetical)
If, for instance, this compound were an inhibitor of a hypothetical "Kinase X" in a known signaling pathway, the following types of diagrams would be generated:
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase X.
Caption: Example experimental workflow for a live-cell imaging experiment with this compound.
We are committed to providing accurate and actionable scientific information. Should you be able to provide a confirmed identity for the compound of interest, we would be pleased to revisit your request and generate the detailed documentation you require.
Troubleshooting & Optimization
Troubleshooting PF9601N insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges associated with the aqueous solubility of PF-9601N.
Frequently Asked Questions (FAQs)
Q1: What is PF-9601N and what are its key chemical properties?
PF-9601N, or N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a potent and selective monoamine oxidase type B (MAO-B) inhibitor with demonstrated neuroprotective properties in various cellular and in vivo models.[1] Its neuroprotective effects are also linked to its ability to prevent mitochondrial permeability transition and subsequent apoptosis.[2]
Table 1: Chemical Properties of PF-9601N
| Property | Value |
| Molecular Formula | C₁₉H₁₈N₂O |
| Molecular Weight | 290.36 g/mol [1][3] |
| Appearance | Solid |
| CAS Number | 133845-63-3 |
Q2: Why does my PF-9601N precipitate when I add it to my aqueous buffer?
PF-9601N is an indole derivative, and the indole scaffold is known for its hydrophobic nature, which generally leads to low solubility in aqueous solutions.[1] The large nonpolar surface area of the molecule contributes to its poor solubility in water. When a concentrated stock solution of PF-9601N in an organic solvent (like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution, leading to precipitation.
Q3: What is the known solubility of PF-9601N in common laboratory solvents?
Table 2: Solubility of PF-9601N in Various Solvents
| Solvent | Concentration |
| DMSO | 25-30 mg/mL[1] |
| DMF | 30 mg/mL |
| Ethanol | 20 mg/mL |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Note: Sonication is often recommended to aid dissolution in DMSO.[1]
Troubleshooting Guide for PF-9601N Insolubility
This guide addresses specific issues you may encounter when preparing aqueous solutions of PF-9601N.
Issue 1: PF-9601N powder does not dissolve in my aqueous buffer.
-
Root Cause: As explained in the FAQs, PF-9601N has very low intrinsic aqueous solubility due to its chemical structure. Direct dissolution in aqueous media is unlikely to be successful at concentrations typically required for experiments.
-
Solution: A stock solution in an appropriate organic solvent must be prepared first. Based on available data, DMSO is a good first choice.
Issue 2: My PF-9601N precipitates out of solution upon dilution of the DMSO stock into my aqueous experimental medium.
-
Root Cause: This is a common issue for poorly soluble compounds. The organic solvent is miscible with the aqueous phase, but the compound itself is not soluble in the final mixed solvent system, leading to precipitation.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of PF-9601N in your experiment.
-
Optimize the DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 1% to avoid solvent effects on your experimental system. For in vivo studies in normal mice, the DMSO concentration should be below 10%, and for sensitive systems like nude mice, it should be kept below 2%.[1]
-
Use a Co-solvent System: For in vivo formulations, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or water.
-
pH Adjustment: The chemical structure of PF-9601N contains a secondary amine, which is a basic functional group. Therefore, its solubility is expected to be pH-dependent. Acidifying the aqueous buffer (e.g., to pH 4-6) may increase the solubility by protonating the amine, forming a more soluble salt. However, the stability of the compound at different pH values should be considered.
-
Use of Surfactants: The inclusion of a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in the aqueous medium can help to maintain the solubility of hydrophobic compounds.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM PF-9601N Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.90 mg of PF-9601N powder (MW = 290.36 g/mol ).
-
Dissolution: Add 1 mL of high-purity DMSO to the vial containing the PF-9601N powder.
-
Mixing: Vortex the solution thoroughly. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution of PF-9601N in an Aqueous Buffer
-
Intermediate Dilution (Optional but Recommended): To avoid localized high concentrations that can lead to precipitation, first, perform an intermediate dilution. Dilute the 10 mM stock solution 1:100 in your aqueous buffer to get a 100 µM intermediate solution.
-
Final Dilution: Add 1 part of the 100 µM intermediate solution to 9 parts of your final aqueous buffer to achieve a final concentration of 10 µM.
-
Mixing: Mix gently by inverting the tube or by gentle pipetting. Avoid vigorous vortexing which can sometimes promote precipitation.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high for the chosen conditions.
Visualizations
Caption: Workflow for preparing and troubleshooting aqueous solutions of PF-9601N.
References
Technical Support Center: Optimizing PF9601N Concentration for Maximal Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF9601N for neuroprotection studies. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data on effective concentrations to facilitate the optimization of your experiments for maximal neuroprotective outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a potent and selective inhibitor of monoamine oxidase B (MAO-B). Its neuroprotective properties are attributed to its ability to prevent mitochondrial dysfunction, reduce endoplasmic reticulum (ER) stress, and inhibit excitotoxicity.[1][2][3][4]
Q2: In which experimental models has the neuroprotective effect of this compound been demonstrated?
A2: The neuroprotective effects of this compound have been observed in various in vitro and in vivo models of neurodegenerative diseases, including models of Parkinson's disease (using neurotoxins like MPTP and 6-OHDA) and excitotoxicity (induced by kainic acid).[2][3][4]
Q3: What is the optimal in vitro concentration of this compound for neuroprotection?
A3: The optimal in vitro concentration of this compound can vary depending on the cell type and the nature of the neurotoxic insult. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific experimental setup. See the "Experimental Protocols" section for a detailed method on determining the optimal concentration.
Q4: Is the neuroprotective effect of this compound solely due to MAO-B inhibition?
A4: While this compound is a potent MAO-B inhibitor, studies suggest that its neuroprotective effects are also mediated by mechanisms independent of MAO-B inhibition, such as the direct protection of mitochondrial function and prevention of ER stress-induced apoptosis.[1]
Q5: How does this compound affect mitochondrial health?
A5: this compound helps maintain mitochondrial integrity by preventing the opening of the mitochondrial permeability transition pore (mPTP). This action inhibits the release of pro-apoptotic factors like cytochrome c into the cytoplasm, thereby preventing the initiation of the apoptotic cascade.[1]
Q6: What is the role of this compound in mitigating Endoplasmic Reticulum (ER) Stress?
A6: this compound has been shown to protect against ER stress-induced cell death. It prevents the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), a key mediator of ER stress-induced apoptosis.[1]
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound concentration for neuroprotection experiments.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays (e.g., MTT, LDH) | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity. | |
| Contamination (bacterial or fungal). | Regularly check cell cultures for any signs of contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. | |
| No observable neuroprotective effect of this compound | Sub-optimal concentration of this compound. | Perform a wider range dose-response curve to identify the effective concentration. |
| Inappropriate timing of this compound treatment. | Optimize the pre-treatment time. Typically, a pre-incubation of 1-2 hours before the neurotoxic insult is a good starting point. | |
| Severity of the neurotoxic insult is too high. | Reduce the concentration of the neurotoxin or the duration of exposure to a level that causes approximately 50% cell death (EC50) to create a window for observing neuroprotection. | |
| This compound shows cytotoxicity at higher concentrations | Intrinsic toxicity of the compound at high doses. | This is expected for many compounds. Focus on the concentration range that provides maximal protection with minimal toxicity. This is your therapeutic window. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cells (typically <0.1% for DMSO). |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various experimental models. Note that the optimal concentration for your specific assay should be determined empirically.
| Experimental Model | Organism/Cell Line | Effective Concentration/Dose | Observed Effect | Reference |
| Excitotoxicity | Rat (in vivo) | 40 mg/kg (i.p.) | Reduced kainate-induced neuronal damage | [2][3] |
| Parkinson's Disease Model | Rat (in vivo) | 60 mg/kg (i.p.) | Reduced 6-OHDA-induced neurodegeneration | |
| ER Stress | Human Neuroblastoma (SH-SY5Y) | Not specified | Prevention of brefeldin A-induced apoptosis | [1] |
| Mitochondrial Dysfunction | Isolated Mitochondria | IC50 lower than deprenyl | Inhibition of mitochondrial permeability transition | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Neuroprotection using MTT Assay
This protocol outlines the steps to determine the dose-dependent neuroprotective effect of this compound against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Neurotoxin of choice (e.g., MPP+, 6-OHDA, glutamate)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in a cell culture medium. A suggested starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for 1-2 hours.
-
Neurotoxin Exposure: Prepare the neurotoxin at a concentration that induces approximately 50% cell death (EC50), which should be determined in a preliminary experiment. Add the neurotoxin to the wells already containing this compound. Include a control group with no neurotoxin and no this compound (for 100% viability) and a group with only the neurotoxin (for ~50% viability). Incubate for the desired period (e.g., 24 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the control cells (100% viability).
-
Plot the cell viability against the log of this compound concentration to generate a dose-response curve.
-
The optimal concentration will be the one that provides the maximal neuroprotective effect with minimal intrinsic toxicity.
-
Protocol 2: Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening
This protocol provides a method to assess the effect of this compound on the opening of the mPTP in isolated mitochondria or intact cells using a calcein-AM/CoCl₂ quenching assay.
Materials:
-
Isolated mitochondria or cultured neuronal cells
-
This compound
-
Calcein-AM
-
CoCl₂ (Cobalt Chloride)
-
Ionomycin (or another Ca²⁺ ionophore as an mPTP opener)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell/Mitochondria Loading: Incubate the cells or isolated mitochondria with Calcein-AM. Calcein-AM is cell-permeant and is cleaved by intracellular esterases to the fluorescent calcein, which is retained in the cytosol and mitochondria.
-
Cobalt Quenching: Add CoCl₂ to the medium. CoCl₂ quenches the fluorescence of calcein in the cytosol but cannot cross the intact mitochondrial membranes.
-
This compound Treatment: Treat the cells/mitochondria with the desired concentration of this compound.
-
mPTP Induction: Induce the opening of the mPTP by adding an agent like ionomycin.
-
Fluorescence Measurement: If the mPTP opens, CoCl₂ will enter the mitochondria and quench the calcein fluorescence. Monitor the change in mitochondrial fluorescence using a fluorescence microscope or a plate reader. A smaller decrease in fluorescence in the this compound-treated group compared to the control group indicates the inhibition of mPTP opening.
Protocol 3: Evaluation of ER Stress Marker Expression
This protocol describes how to measure the effect of this compound on the expression of the ER stress marker CHOP using Western blotting.
Materials:
-
Neuronal cells
-
This compound
-
ER stress inducer (e.g., Tunicamycin or Brefeldin A)
-
Lysis buffer
-
Primary antibody against CHOP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat the neuronal cells with this compound for a specified duration, followed by co-treatment with an ER stress inducer.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against CHOP.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for CHOP and normalize it to a loading control (e.g., β-actin or GAPDH). A reduced expression of CHOP in this compound-treated cells compared to cells treated with the ER stress inducer alone indicates a protective effect.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's neuroprotective signaling pathways.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of the MAO-B inhibitor, this compound, in an in vivo model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of the MAO‐B Inhibitor, this compound, in an In Vivo Model of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing PF9601N degradation in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of PF9601N (Lorlatinib) during long-term experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in extended experimental timelines.
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Loss of compound activity over time in cell culture. | Degradation in Aqueous Solution: this compound, like many small molecules, may degrade in aqueous cell culture media at 37°C over several days. | 1. Replenish Media: For experiments lasting longer than 48-72 hours, replace the culture media with freshly prepared media containing this compound every 48 hours.2. Perform Stability Check: Conduct a pilot experiment to assess the stability of this compound in your specific cell culture medium. (See Experimental Protocol 1).3. Control for Evaporation: Use sealed plates or ensure proper humidification in the incubator to prevent concentration changes. | Maintained and consistent biological activity of this compound throughout the experiment. |
| Precipitation of the compound in cell culture media. | Poor Solubility: The final concentration of this compound may exceed its solubility in the aqueous media, especially after the evaporation of DMSO from the stock solution. | 1. Optimize DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is ≤ 0.5% to maintain solubility without causing cellular toxicity.2. Two-Step Dilution: Prepare an intermediate dilution of the DMSO stock in a small volume of cell culture medium before adding it to the final culture volume. Vortex gently between dilutions.3. Visual Inspection: Before adding to cells, visually inspect the final working solution for any signs of precipitation. If observed, prepare a fresh solution at a slightly lower concentration. | A clear, homogenous working solution of this compound in cell culture media. |
| Inconsistent or variable experimental results. | Inconsistent Compound Concentration: This could be due to degradation, precipitation, or improper storage of stock solutions. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution in DMSO to avoid multiple freeze-thaw cycles.[1]2. Proper Storage: Store DMSO stock solutions at -20°C or -80°C for long-term stability.[1]3. Use Fresh Dilutions: Always prepare fresh working dilutions of this compound in cell culture media for each experiment. | Improved reproducibility and consistency of experimental data. |
| Unexpected cellular phenotypes or off-target effects. | Degradation Products: Degradants of this compound may have their own biological activities, leading to unforeseen effects. | 1. Assess Compound Purity: If degradation is suspected, consider analytical methods like HPLC to check the purity of your stock solution and working dilutions over time.2. Include Proper Controls: Always include a vehicle control (DMSO) and untreated control in your experiments to differentiate between compound-specific and non-specific effects. | Clearer interpretation of experimental results, attributing observed effects to the intact this compound. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as follows:
| Form | Storage Temperature | Estimated Stability |
| Solid Powder | -20°C | Up to 3 years |
| In DMSO | -20°C | Up to 1 month[1] |
| In DMSO | -80°C | Up to 1 year[1] |
2. How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in anhydrous DMSO. To ensure complete dissolution, you can warm the vial at 37°C for 10-15 minutes and sonicate.
3. What is the stability of this compound in aqueous solutions like cell culture media?
4. Can I freeze and thaw my this compound stock solution multiple times?
To avoid potential degradation and ensure consistent concentration, it is highly recommended to aliquot the DMSO stock solution into single-use vials and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles.[1]
5. What are the known degradation pathways for this compound?
Specific degradation pathways in experimental settings are not well-documented in publicly available literature. However, potential degradation can occur through hydrolysis or oxidation in aqueous environments. In vivo, lorlatinib is primarily metabolized by CYP3A4 and UGT1A4.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
HPLC system with a UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution of this compound at your desired final concentration (e.g., 1 µM) in your cell culture medium. Ensure the final DMSO concentration is ≤ 0.5%.
-
Aliquot the working solution into multiple sterile microcentrifuge tubes.
-
Immediately take a "Time 0" sample and store it at -80°C until analysis.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 24, 48, 72, 96 hours), remove one tube and store it at -80°C.
-
Once all samples are collected, analyze them by HPLC to determine the concentration of intact this compound.
-
Plot the concentration of this compound as a percentage of the Time 0 sample against time to determine its stability profile.
Visualizations
Caption: ALK/ROS1 Signaling Pathway Inhibition by this compound.
Caption: Recommended workflow for using this compound.
Caption: Troubleshooting logic for this compound degradation.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF9601N in cell viability assays. Understanding the potential for artifacts and having robust experimental protocols are critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my cell viability assay?
This compound, or N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a monoamine oxidase B (MAO-B) inhibitor with demonstrated neuroprotective properties.[1][2][3] Its mechanism of action involves the protection of mitochondrial function, including the prevention of mitochondrial swelling and the release of cytochrome c, which can inhibit mitochondria-mediated apoptosis.[1] Since many common cell viability assays, such as the MTT and XTT assays, rely on mitochondrial reductase activity, the effects of this compound on mitochondria could potentially lead to assay artifacts.
Q2: I am seeing an unexpected increase in viability with this compound treatment in my MTT assay, even at high concentrations. Is this a real effect?
While this compound has neuroprotective effects, a significant, dose-dependent increase in the colorimetric readout of an MTT assay might be an artifact. The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases.[4] this compound's protective effect on mitochondria could enhance this enzymatic activity, leading to an overestimation of cell viability.[1] It is crucial to validate these findings with an alternative assay that does not rely on mitochondrial metabolic activity.
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded.
-
Cell Health: Use cells that are in the logarithmic growth phase and have a consistent passage number. Stressed or senescent cells can respond differently to treatment.
-
Assay Conditions: Minor variations in incubation times, reagent concentrations, and cell seeding densities can lead to significant differences in results.[5]
-
Pipetting Errors: Inaccurate pipetting can introduce significant variability, especially when working with small volumes.[5]
Q4: Can this compound interfere with the lactate dehydrogenase (LDH) cytotoxicity assay?
The LDH assay measures the release of lactate dehydrogenase from damaged cells and is a marker of cytotoxicity.[6][7][8] As this compound has been shown to be neuroprotective and can reduce apoptosis, it is expected to decrease LDH release in models of cytotoxicity.[2] Direct interference of this compound with the LDH enzyme or the colorimetric detection method is not widely reported but should be considered. A cell-free control experiment, where this compound is added to the LDH substrate and detection reagents without cells, can help rule out direct chemical interference.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability assays involving this compound.
Issue 1: Overestimation of Cell Viability in MTT/XTT Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Enhanced Mitochondrial Reductase Activity | 1. Validate with an orthogonal assay: Use a non-metabolic assay like the Trypan Blue exclusion assay (cell counting), a Crystal Violet assay (staining total biomass), or an LDH assay (measuring cytotoxicity).[9] 2. Perform a cell-free control: Incubate this compound with the MTT reagent and media alone to check for direct chemical reduction of the dye. | This compound's protective effect on mitochondria can artificially inflate the MTT signal.[1] Comparing results with an assay based on a different principle will confirm if the observed effect is on cell number or mitochondrial activity. A cell-free control will rule out direct chemical interference. |
| Precipitation of this compound | 1. Check solubility: Ensure this compound is fully dissolved in the culture medium at the concentrations used. 2. Microscopic examination: Visually inspect the wells for any precipitate before adding the assay reagent. | Compound precipitation can interfere with the optical density readings of the assay. |
Issue 2: High Background Signal in Colorimetric or Fluorometric Assays
| Potential Cause | Troubleshooting Step | Rationale |
| This compound Autofluorescence | 1. Run a compound-only control: Measure the fluorescence of this compound in culture medium at the assay's excitation and emission wavelengths. 2. Subtract background: If autofluorescence is detected, subtract the signal from the compound-only control wells from your experimental wells. | Many chemical compounds can exhibit intrinsic fluorescence, which can interfere with fluorescence-based viability assays. |
| Media Components | 1. Use phenol red-free medium: Phenol red can interfere with colorimetric and fluorometric assays. | Phenol red has its own color and fluorescence properties that can contribute to background signal. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on mitochondrial reductase activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying LDH release from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) 15 minutes before the assay endpoint.
-
Background Control: Culture medium alone.
-
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.
Visualizations
Caption: Signaling pathway of this compound's neuroprotective effect.
Caption: General experimental workflow for cell viability assays.
Caption: Troubleshooting logic for common assay artifacts.
References
- 1. Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (this compound) on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of the MAO-B inhibitor, this compound, in an in vivo model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. 细胞活力、增殖、冻存及细胞凋亡支持 – 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Lactate dehydrogenase Assay Kit Clinisciences [clinisciences.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
How to minimize PF9601N off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize potential off-target effects of PF-9601N in experiments.
Frequently Asked Questions (FAQs)
Q1: What is PF-9601N and what are its primary targets?
PF-9601N, or N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a selective inhibitor of monoamine oxidase B (MAO-B).[1] It has demonstrated neuroprotective properties in various experimental models. Some studies also indicate that it can inhibit dopamine-beta-hydroxylase (DBH). The neuroprotective effects of PF-9601N may, in some cases, be independent of its MAO-B inhibition, pointing towards engagement with other cellular pathways.[2][3]
Q2: What are the known MAO-B independent mechanisms of PF-9601N's neuroprotective effects?
Research suggests that PF-9601N can confer neuroprotection through mechanisms that are not directly linked to its inhibition of MAO-B. These include:
-
Inhibition of the Mitochondrial Permeability Transition (MPT): PF-9601N has been shown to prevent mitochondrial swelling, the drop in mitochondrial membrane potential, and the oxidation of sulfhydryl groups, which are all associated with the induction of the MPT.[2] This protective effect on mitochondria may be due to its antioxidant properties and its interaction with pore-forming structures.[2]
-
Attenuation of Endoplasmic Reticulum (ER) Stress: PF-9601N has been observed to protect against ER stress-induced apoptosis.[3] In cellular models, it can prevent the activation of the unfolded protein response (UPR) and the subsequent expression of pro-apoptotic factors like GADD153/CHOP.[3]
Q3: What are "off-target" effects and why are they a concern when using small molecule inhibitors like PF-9601N?
Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its primary therapeutic target.[4][5] These interactions can lead to misleading experimental results, making it difficult to attribute an observed phenotype solely to the inhibition of the intended target.[4] They can also result in cellular toxicity or other unanticipated biological responses.
Q4: I am observing a phenotype in my experiment with PF-9601N. How can I be more confident that this is an on-target effect?
To validate that an observed phenotype is a direct result of PF-9601N's effect on its intended target (e.g., MAO-B), a multi-faceted approach is recommended:
-
Perform a Dose-Response Curve: A clear, dose-dependent effect that correlates with the known IC50 of PF-9601N for its primary target suggests on-target activity.[5]
-
Use a Structurally Distinct Inhibitor: Replicating the phenotype with another selective MAO-B inhibitor that has a different chemical structure strengthens the evidence for an on-target effect.[4][5]
-
Conduct Rescue Experiments: If possible, transfecting cells with a version of the target protein that is resistant to the inhibitor should reverse the observed phenotype, providing strong evidence for on-target action.[5]
-
Perform Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that PF-9601N is binding to its intended target within the cell at the concentrations being used.[4][5]
Troubleshooting Guide
Issue: I'm observing unexpected or inconsistent results in my experiments with PF-9601N.
This could be due to a variety of factors, including off-target effects or experimental variability. Here are some troubleshooting steps:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. Titrate PF-9601N Concentration: Determine the minimal effective concentration required to see the desired on-target effect. Using excessively high concentrations increases the likelihood of engaging off-targets.[4] 2. Validate with a Secondary Inhibitor: Use a structurally different MAO-B inhibitor (e.g., selegiline) to see if the same phenotype is observed.[5] 3. Negative Control Cell Line: If feasible, use a cell line that does not express the primary target (MAO-B) to see if the effect persists. | A dose-dependent phenotype consistent with the IC50 of PF-9601N for MAO-B suggests an on-target effect. If a structurally distinct inhibitor recapitulates the phenotype, it is more likely to be on-target. If the effect is still observed in a target-negative cell line, it is likely an off-target effect. |
| Experimental Variability | 1. Ensure Proper Solubilization: PF-9601N is typically dissolved in DMSO. Ensure the stock solution is fully dissolved and sonication is used if necessary. Prepare fresh dilutions for each experiment. 2. Consistent Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the PF-9601N-treated samples. 3. Standardize Experimental Conditions: Ensure all experimental parameters (cell density, incubation times, etc.) are consistent across all replicates and experiments. | Consistent and reproducible results between experiments. The vehicle control should show no significant effect on the measured endpoints. |
| Cellular Context | 1. Consider Metabolism: PF-9601N is metabolized by cytochrome P450 enzymes, particularly CYP3A. The expression and activity of these enzymes can vary between cell lines and tissues, potentially affecting the effective concentration of PF-9601N. 2. Assess Cell Health: High concentrations of any small molecule can induce cellular stress. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to general toxicity. | Understanding the metabolic capacity of your experimental system can help in interpreting results. The observed phenotype should occur at non-toxic concentrations of PF-9601N. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of PF-9601N using a Dose-Response Curve
Objective: To identify the lowest effective concentration of PF-9601N that elicits the desired on-target effect, thereby minimizing potential off-target effects.
Methodology:
-
Prepare PF-9601N Stock Solution: Dissolve PF-9601N in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the PF-9601N stock solution to create a range of concentrations for testing. A common approach is to use a 10-point dilution series.
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that allows for optimal growth during the course of the experiment.
-
Treatment: Treat the cells with the different concentrations of PF-9601N. Include a vehicle-only control (DMSO at the highest concentration used for the dilutions).
-
Incubation: Incubate the cells for a predetermined period relevant to your experimental endpoint.
-
Assay: Perform your primary assay to measure the biological response of interest (e.g., measurement of MAO-B activity, assessment of a specific signaling pathway, or a phenotypic outcome).
-
Data Analysis: Plot the measured response against the log of the PF-9601N concentration to generate a dose-response curve. Calculate the IC50 or EC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that PF-9601N binds to its intended target (e.g., MAO-B) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either PF-9601N at a specific concentration or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., from 40°C to 70°C in increments).
-
Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Protein Detection: Analyze the amount of the target protein (e.g., MAO-B) remaining in the supernatant at each temperature using Western blotting or another sensitive protein detection method.
-
Data Analysis: In the PF-9601N-treated samples, the target protein should be more resistant to thermal denaturation and aggregation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control. This "thermal shift" indicates that PF-9601N has bound to and stabilized its target.[5]
Visualizations
Caption: Signaling pathways influenced by PF-9601N.
Caption: Experimental workflow for validating on-target effects.
References
- 1. Novel MAO-B inhibitors: potential therapeutic use of the selective MAO-B inhibitor this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (this compound) on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Addressing inconsistent results in PF9601N studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in studies utilizing PF9601N. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reproducibility and reliability of their experimental outcomes.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during this compound experiments.
Question: We are observing high variability in the neuroprotective effect of this compound in our SH-SY5Y cell culture model. What are the potential causes?
Answer: Inconsistent results with this compound in SH-SY5Y cells can stem from several factors related to the cell line's inherent variability. Here are the key aspects to investigate:
-
Differentiation Status: The response of SH-SY5Y cells to neuroprotective agents can differ significantly between undifferentiated and differentiated states. Undifferentiated cells are more proliferative and may exhibit a less mature neuronal phenotype. It is crucial to use a consistent differentiation protocol to obtain a homogenous population of neuron-like cells.
-
Passage Number: Like many cell lines, the characteristics of SH-SY5Y cells can change with high passage numbers. It is recommended to use cells within a consistent and low passage range to minimize phenotypic drift.
-
Cellular Heterogeneity: The SH-SY5Y cell line is known to contain at least two distinct phenotypes: neuroblast-like (N-type) and epithelial-like (S-type). These subtypes can respond differently to experimental treatments. Visually inspect your cultures for consistent morphology.
-
Serum and Media Supplements: The composition of the culture medium, including the type and concentration of fetal bovine serum (FBS) and other supplements, can influence cell growth, differentiation, and response to compounds. Ensure consistent media formulation across all experiments.
Question: Our in vivo studies using the kainic acid model of excitotoxicity are yielding inconsistent levels of neuroprotection with this compound. What should we check?
Answer: The kainic acid model is sensitive to several experimental parameters that can lead to variability. Consider the following:
-
Animal Strain: Different rodent strains can exhibit varying sensitivities to kainic acid-induced neurotoxicity. Ensure you are using the same strain, sex, and age of animals across all your study groups.
-
Kainic Acid Administration: The dose, route of administration (e.g., intraperitoneal, intracerebral), and injection protocol for kainic acid are critical. Minor variations can lead to significant differences in the extent of the initial lesion, which will, in turn, affect the perceived efficacy of this compound.
-
This compound Dosing Regimen: The dose and timing of this compound administration relative to the kainic acid insult are crucial. Ensure a consistent and well-justified dosing strategy. For example, a single intraperitoneal administration of 40 mg/kg has been shown to be effective in rats.[1][2]
-
Histological Analysis: The methods for tissue processing, staining, and quantification of neuronal damage must be standardized. Automated or blinded analysis can help to reduce observer bias.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a selective inhibitor of dopamine-beta-hydroxylase and a monoamine oxidase B (MAO-B) inhibitor.[3] Its neuroprotective effects are attributed to several mechanisms, including:
-
Prevention of mitochondrial permeability transition.
-
Protection against endoplasmic reticulum (ER) stress-induced apoptosis.[4]
-
Reduction of excitotoxicity by decreasing the release of excitatory amino acids.[1][2]
Q2: What are the recommended starting concentrations for this compound in in vitro and in vivo studies?
A2: Based on published studies, here are some recommended starting points:
-
In Vitro : While specific IC50 values can vary depending on the cell line and experimental conditions, neuroprotective effects have been observed in the micromolar range. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
In Vivo : Studies in rat models of neurodegeneration have demonstrated efficacy with intraperitoneal doses of 40 mg/kg and 60 mg/kg.[1][2][3]
Q3: Why are we not seeing a reduction in dopamine, DOPAC, or HVA release in our in vivo microdialysis study with this compound?
A3: A study using a kainic acid-induced excitotoxicity model in rats found that this compound (at 40 mg/kg, i.p.) did not affect the release of dopamine, DOPAC, and HVA.[1][2] This suggests that at this dose and in this model, its neuroprotective effects are likely mediated by mechanisms other than the modulation of dopamine turnover, such as the reduction of glutamate and aspartate release.[1]
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in a Rat Model of Kainic Acid-Induced Excitotoxicity
| Parameter | Control (Kainic Acid only) | This compound (40 mg/kg) + Kainic Acid |
| Apoptotic Nuclei (%) | 70 ± 13 | 3.2 ± 1.1 |
Data from a study in rats with locally administered kainic acid in the striatum. Apoptosis was quantified by TUNEL assay.[1]
Experimental Protocols
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
To induce differentiation, reduce the serum concentration to 3% and add 10 µM retinoic acid to the culture medium. Differentiate the cells for at least 7 days prior to the experiment, replacing the medium every 2-3 days.
-
-
This compound Treatment and Induction of Neurotoxicity:
-
Plate differentiated SH-SY5Y cells at a suitable density in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified period (e.g., 24 hours).
-
Induce neurotoxicity using a relevant stressor. For example, to model ER stress, expose the cells to brefeldin A.[4]
-
Include appropriate vehicle controls for both this compound and the neurotoxin.
-
-
Assessment of Neuroprotection:
-
Measure cell viability using a standard assay such as MTT or LDH release.
-
To investigate the mechanism, you can perform assays for apoptosis (e.g., caspase-3 activity, TUNEL staining) or markers of ER stress.
-
In Vivo Neuroprotection Assay in a Kainic Acid-Induced Excitotoxicity Rat Model
-
Animal Preparation:
-
Use adult male rats of a specified strain (e.g., Sprague-Dawley).
-
Anesthetize the animals using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
-
This compound Administration:
-
Induction of Excitotoxicity:
-
Position the anesthetized rat in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region (e.g., striatum).
-
Locally administer kainic acid via a microinjection cannula.
-
-
Post-Procedure Monitoring and Analysis:
-
Monitor the animals for recovery from anesthesia and any adverse effects.
-
At a predetermined time point post-lesion (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.
-
Process the brain tissue for histological analysis (e.g., Nissl staining for neuronal loss, TUNEL staining for apoptosis, or immunohistochemistry for glial activation).[1]
-
Visualizations
Caption: Signaling pathways modulated by this compound leading to neuroprotection.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. Neuroprotective Effects of the MAO‐B Inhibitor, this compound, in an In Vivo Model of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of the MAO-B inhibitor, this compound, in an in vivo model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. This compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of PF9601N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with improving the bioavailability of PF9601N in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: We are observing very low plasma concentrations of this compound after oral administration in rats. What are the potential causes and how can we address this?
A1: Very low plasma concentrations of this compound following oral administration are likely due to poor aqueous solubility and/or low membrane permeability. Here are some potential causes and troubleshooting steps:
-
Poor Solubility: this compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Solution: Consider formulation strategies to enhance solubility. Common approaches include particle size reduction (micronization or nanosizing), formulating as a solid dispersion with a hydrophilic polymer, or using lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][2][3]
-
-
Low Permeability: The compound may not be efficiently transported across the intestinal epithelium.
-
High First-Pass Metabolism: this compound might be extensively metabolized in the liver before reaching systemic circulation.
-
Solution: While challenging to address through formulation alone, strategies that promote lymphatic uptake, such as long-chain fatty acid-based lipid formulations, can partially bypass the portal circulation and reduce first-pass metabolism.[5]
-
Q2: We have tried a simple aqueous suspension of this compound and the bioavailability is less than 5%. Which formulation strategy should we try next?
A2: With a bioavailability of less than 5% from an aqueous suspension, a more advanced formulation approach is necessary. A logical next step would be to explore formulations that directly address the likely issue of poor solubility.
-
Recommendation: A good starting point is to develop a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS).[3] These systems can enhance solubility and maintain the drug in a solubilized state within the GI tract.[5][6] Alternatively, creating an amorphous solid dispersion can significantly improve the dissolution rate.[3][7]
The following decision tree can help guide your selection process:
Q3: We are seeing high variability in the plasma concentrations between individual animals in our study. What could be the cause?
A3: High inter-animal variability is often linked to inconsistent absorption, which can be exacerbated by the formulation and experimental procedures.
-
Food Effects: The presence or absence of food can significantly alter the GI environment and affect the absorption of poorly soluble drugs.
-
Inconsistent Dosing: Inaccurate oral gavage technique can lead to variability in the administered dose.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques to deliver the formulation consistently to the stomach.
-
-
Formulation Instability: If the formulation is a suspension, the drug particles may settle over time, leading to inconsistent dosing concentrations.
-
Solution: Ensure suspensions are adequately homogenized before each dose is drawn. Consider formulations where the drug is in solution, such as SEDDS, to avoid this issue.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing a lipid-based formulation for a compound like this compound?
A1: A common starting point for a lipid-based formulation is a Type II or III system, which forms an emulsion or microemulsion upon gentle agitation in an aqueous medium. These systems typically consist of:
-
Oils: To solubilize the lipophilic drug. Medium-chain triglycerides (MCTs) are often a good starting point.[5]
-
Surfactants: To promote emulsification. A high HLB (hydrophilic-lipophilic balance) surfactant is typically used.[5][9]
-
Co-solvents/Co-surfactants: To improve drug solubility in the lipid phase and facilitate dispersion.
The selection of these excipients should be guided by solubility and miscibility studies with this compound.
Q2: How do I design an in vivo pharmacokinetic study to assess the bioavailability of different this compound formulations?
A2: A well-designed pharmacokinetic study is crucial for evaluating and comparing your formulations.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. drughunter.com [drughunter.com]
- 8. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
- 9. senpharma.vn [senpharma.vn]
Technical Support Center: PF9601N Treatment Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment duration of PF9601N for maximal therapeutic efficacy in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for this compound in in vitro neuronal cell culture models?
A1: The optimal treatment duration for this compound can vary depending on the cell type, the nature of the induced neurotoxic insult, and the specific experimental endpoints. Generally, a pre-treatment duration of 12 to 24 hours is recommended to allow for adequate cellular uptake and target engagement before the neurotoxic challenge. Post-insult treatment duration can range from 24 to 72 hours to observe significant neuroprotective effects. It is crucial to perform a time-course experiment to determine the ideal duration for your specific model.
Q2: I am not observing a significant neuroprotective effect with this compound. What are the possible reasons related to treatment duration?
A2: Several factors related to treatment timing could contribute to a lack of efficacy:
-
Insufficient Pre-treatment Time: If the neurotoxic insult is rapid, a short pre-treatment window may not be enough for this compound to exert its protective effects on mitochondrial function and apoptotic pathways. Consider extending the pre-treatment duration.
-
Treatment Initiated Too Late Post-Insult: The neurodegenerative cascade can be rapid. If this compound is administered too long after the initial insult, the cellular damage may be irreversible. A time-course experiment is essential to identify the therapeutic window.
-
Inadequate Overall Treatment Duration: The protective effects of this compound may take time to manifest. A short overall treatment duration might not be sufficient to observe a significant difference in endpoints like cell viability or apoptosis.
Q3: Can prolonged treatment with this compound lead to toxicity?
A3: While this compound is designed for neuroprotection, prolonged exposure at high concentrations could potentially have off-target effects or induce cellular stress. It is recommended to perform a dose-response and time-course analysis to identify a therapeutic window that maximizes neuroprotection while minimizing any potential for cytotoxicity. Always include a vehicle-treated control group to monitor the baseline health of your cell cultures over the experimental duration.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Readouts Across Different Treatment Durations
-
Possible Cause: Inconsistent timing of reagent addition, cell plating density, or neurotoxin exposure.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure precise and consistent timing for all experimental steps, including this compound pre-treatment, neurotoxin addition, and endpoint assays.
-
Optimize Cell Seeding Density: Plate cells at a consistent density across all wells and plates to avoid variations in cell number affecting viability measurements.
-
Automate Liquid Handling: If possible, use automated liquid handlers for reagent addition to minimize human error and improve reproducibility.
-
Time-Stagger Experiments: For longer time-course studies, consider staggering the initiation of experiments to ensure that endpoint measurements for each time point are performed consistently.
-
Problem 2: No Significant Difference in Caspase-3 Activity Between this compound-Treated and Control Groups
-
Possible Cause: The chosen time point for the assay may be too early or too late to capture the peak of caspase-3 activation or its inhibition by this compound.
-
Troubleshooting Steps:
-
Perform a Kinetic Analysis: Measure caspase-3 activity at multiple time points (e.g., 6, 12, 24, and 48 hours) after the neurotoxic insult to identify the peak activation window.
-
Optimize this compound Pre-treatment Duration: A longer pre-treatment with this compound may be required to effectively inhibit the upstream signaling events that lead to caspase-3 activation.
-
Confirm Apoptotic Pathway: Verify that the chosen neurotoxin indeed induces apoptosis via a caspase-3-dependent pathway in your cell model.
-
Data Presentation
Table 1: Hypothetical Time-Course of this compound Neuroprotection on Neuronal Cell Viability
| Treatment Duration (Post-Insult) | % Cell Viability (Vehicle Control) | % Cell Viability (this compound-Treated) |
| 12 hours | 65% | 75% |
| 24 hours | 50% | 70% |
| 48 hours | 35% | 65% |
| 72 hours | 20% | 60% |
Table 2: Hypothetical Effect of this compound Treatment Duration on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Duration (Post-Insult) | Relative ΔΨm (Vehicle Control) | Relative ΔΨm (this compound-Treated) |
| 6 hours | 80% | 95% |
| 12 hours | 60% | 85% |
| 24 hours | 40% | 75% |
| 48 hours | 25% | 65% |
Table 3: Hypothetical Impact of this compound Treatment Duration on Caspase-3 Activity
| Treatment Duration (Post-Insult) | Relative Caspase-3 Activity (Vehicle Control) | Relative Caspase-3 Activity (this compound-Treated) |
| 6 hours | 150% | 110% |
| 12 hours | 300% | 150% |
| 24 hours | 250% | 120% |
| 36 hours | 180% | 105% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with the desired concentration of this compound or vehicle for 12-24 hours.
-
Neurotoxin Insult: Induce neurotoxicity by adding the chosen neurotoxic agent (e.g., MPP+, rotenone) and co-incubate with this compound for the desired duration (e.g., 12, 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
-
Follow Steps 1-3 from the Cell Viability Assay protocol.
-
JC-1 Staining: After the desired treatment duration, remove the medium and incubate the cells with 5 µM JC-1 stain in fresh medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, Ex/Em = 560/595 nm) and monomers (green fluorescence, Ex/Em = 485/535 nm) using a fluorescence plate reader.
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
Caspase-3 Activity Assay
-
Follow Steps 1-3 from the Cell Viability Assay protocol.
-
Cell Lysis: After the desired treatment duration, lyse the cells using a specific caspase-3 assay lysis buffer.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the cleavage of the substrate by active caspase-3.
Mandatory Visualizations
Best practices for storing and handling PF9601N
Welcome to the technical support center for PF9601N. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Storage and Handling Best Practices
Proper storage and handling of this compound are critical for maintaining its stability and activity. Below are guidelines based on manufacturer recommendations and best laboratory practices.
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from light and moisture. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution (-80°C) | -80°C | Up to 1 year | Recommended for long-term storage.[2] Aliquot to minimize freeze-thaw cycles.[1] |
Shipping and Receiving
This compound is typically shipped with blue ice or at ambient temperature.[2][3] Upon receipt, it is recommended to store the compound at -20°C as a solid.
Solution Preparation and Solubility
Accurate and consistent preparation of this compound solutions is crucial for experimental success.
Recommended Solvents and Solubility
| Solvent | Solubility | Concentration (mM) |
| DMSO | 25-30 mg/mL[1][2][3] | ~86.1 - 103.3 mM |
| DMF | 30 mg/mL[1][3] | ~103.3 mM |
| Ethanol | 20 mg/mL[1][3] | ~68.9 mM |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1][3] | ~0.86 mM |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: To aid dissolution, sonication is recommended.[2] Alternatively, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[1][3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term use (up to 1 year) or at -20°C for short-term use (up to 1 month).[1][2] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound.
Frequently Asked Questions
Q1: My this compound powder won't fully dissolve in DMSO. What should I do?
A1: Ensure you are using a high-purity, anhydrous grade of DMSO. To improve solubility, gentle warming of the solution to 37°C along with vortexing or sonication can be effective.[1][3] If precipitation occurs, the solution may be supersaturated; consider preparing a more dilute stock solution.
Q2: I observe precipitation in my stock solution after storing it at -20°C. Is it still usable?
A2: Precipitation upon freezing can occur. Before each use, bring the aliquot to room temperature and ensure the compound is fully redissolved. This can be aided by gentle warming and vortexing. If the precipitate does not redissolve, it may indicate degradation or solvent evaporation, and a fresh stock solution should be prepared.
Q3: Can I store my this compound stock solution at room temperature for a few days?
A3: It is not recommended to store this compound stock solutions at room temperature for extended periods, as this may lead to degradation.[3] For best results, prepare fresh dilutions from a frozen stock for your daily experiments.
Q4: What is the recommended solvent for in vivo studies?
A4: For animal experiments, a common formulation involves first dissolving this compound in a minimal amount of DMSO and then diluting it with other vehicles like PEG300, Tween 80, and saline or PBS.[2] A reference formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[2] It is crucial to keep the final DMSO concentration low; for mice, it should generally be below 10% for normal animals and under 2% for more sensitive strains.[2] Always perform a solvent-negative control experiment to rule out any effects of the vehicle.[2]
Q5: How can I confirm the activity of this compound in my assay?
A5: As this compound is a potent and selective MAO-B inhibitor, its activity can be confirmed by a relevant functional assay, such as measuring MAO-B activity in cell lysates or tissue homogenates. Comparing the results with a known MAO-B inhibitor can also serve as a positive control.
Diagrams
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Conceptual Signaling Pathway of this compound Neuroprotection
Caption: Simplified mechanism of this compound's neuroprotective effects.
References
Validation & Comparative
A Comparative Guide to the Neuroprotective Properties of PF9601N and Selegiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroprotective agents PF9601N and selegiline. The information presented herein is collated from preclinical and experimental studies to assist researchers and drug development professionals in evaluating their therapeutic potential.
Introduction
Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the development of neuroprotective agents that can slow or halt this degenerative process. Both this compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] and selegiline (L-deprenyl) are selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of dopamine.[1][2][3] Inhibition of MAO-B increases dopaminergic activity, which is beneficial in Parkinson's disease.[1][4] However, the neuroprotective effects of these compounds extend beyond MAO-B inhibition, involving a complex interplay of anti-apoptotic, anti-oxidative, and mitochondrial-stabilizing mechanisms.[4][5][6][7][8]
Comparative Efficacy and Potency
Both this compound and selegiline have demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegeneration. While both are effective MAO-B inhibitors, studies suggest this compound may offer certain advantages, including neuroprotection that is independent of MAO-B inhibition and a potentially more favorable metabolic profile.[8][9][10]
Monoamine Oxidase B (MAO-B) Inhibition
In ex vivo studies using C57/BL mice, this compound was found to be a slightly more potent MAO-B inhibitor than selegiline.[10]
| Compound | MAO-B ID50 (nmol/kg) |
| This compound | 381 |
| Selegiline (L-deprenyl) | 577 |
| Table 1: Comparative MAO-B Inhibitory Potency.[10] |
Protection Against Neurotoxins
Both compounds have been shown to protect against the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which induces a Parkinson's-like syndrome in animal models.[10][11] In a study with C57/BL6 mice, lower doses of this compound were required to achieve almost total protection against MPTP-induced dopamine depletion compared to selegiline.[10] Furthermore, in a model of irreversible MPTP-induced lesions in older mice, chronic administration of this compound provided nearly complete protection of dopamine levels, whereas selegiline offered only partial protection, a protective effect that appeared to be independent of MAO-B inhibition.[10]
| Treatment | Striatal Dopamine Protection |
| This compound (0.15 µmol/kg, chronic) | Almost total protection |
| Selegiline (L-deprenyl) (chronic) | 50% protection |
| Table 2: Neuroprotection against MPTP-induced Dopamine Depletion in Irreversibly Lesioned Mice.[10] |
In a model of dopamine-induced toxicity in PC12 cells, this compound demonstrated a significant protective effect, whereas selegiline did not under the same experimental conditions, suggesting a difference in their antioxidant capacities.[12]
Mechanisms of Neuroprotection
The neuroprotective actions of this compound and selegiline are multifaceted, involving several key cellular pathways.
Mitochondrial Protection
Mitochondrial dysfunction is a central hallmark of neurodegenerative diseases. Both this compound and selegiline have been shown to protect mitochondrial integrity and function. This compound has been demonstrated to prevent the induction of the mitochondrial permeability transition, a key event in apoptosis, by preventing mitochondrial swelling, the drop in electrical potential, and the oxidation of sulfhydryl groups.[6] This protective effect is attributed to the interaction of its secondary protonated amino group with pore-forming structures and its antioxidant properties, rather than its MAO-B inhibitory activity.[6] Selegiline also prevents mitochondria-dependent apoptosis and blocks the apoptosis-related fall in mitochondrial membrane potential.[4][5]
Anti-Apoptotic Effects
Both molecules exhibit anti-apoptotic properties. This compound has been shown to prevent the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway.[6] It also blocks the expression of the pro-apoptotic mediator GADD153/CHOP in response to endoplasmic reticulum (ER) stress.[8] Selegiline's anti-apoptotic mechanism has been linked to its ability to suppress the pro-apoptotic activity of protein disulfide isomerase (PDI).[5] Both selegiline and rasagiline (another MAO-B inhibitor) are known to induce the expression of the anti-apoptotic Bcl-2 protein family.[13][14]
Regulation of Excitotoxicity
Excitotoxicity, a process of neuronal damage caused by excessive stimulation by excitatory amino acids like glutamate, is implicated in neurodegeneration. In an in vivo model of kainic acid-induced excitotoxicity, this compound was shown to reduce the evoked release of glutamate and aspartate while increasing the release of the neuroprotective amino acid taurine.[3][15] This modulation of amino acid release contributes to its neuroprotective effects against excitotoxic damage.[3][15]
Antioxidant Properties
Oxidative stress is a major contributor to neuronal cell death. The metabolism of dopamine by MAO-B generates reactive oxygen species (ROS), and inhibition of this enzyme by both this compound and selegiline reduces this source of oxidative stress.[7][16] Beyond MAO-B inhibition, selegiline has been shown to up-regulate antioxidant enzymes such as superoxide dismutase and catalase.[4] The superior protective effect of this compound in a dopamine-induced toxicity model compared to selegiline suggests it may possess stronger intrinsic antioxidant properties.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the neuroprotective actions of this compound and selegiline, as well as a typical experimental workflow for evaluating neuroprotection against a toxin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selegiline - Wikipedia [en.wikipedia.org]
- 3. Neuroprotective effects of the MAO-B inhibitor, this compound, in an in vivo model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (this compound) on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is selegiline neuroprotective in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP-dependent metabolism of this compound, a new monoamine oxidase-B inhibitor, by C57BL/6 mouse and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PF 9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine], a new MAO-B inhibitor, attenuates MPTP-induced depletion of striatal dopamine levels in C57/BL6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selegiline and neuroprotection [selegiline.com]
- 12. Protective effect of N-(2-propynyl)-2-(5-benzyloxyindolyl) methylamine (PF 9601N), a novel MAO-B inhibitor, on dopamine-lesioned PC12 cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neuroprotective Effects of the MAO‐B Inhibitor, this compound, in an In Vivo Model of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Selegiline? [synapse.patsnap.com]
A Comparative Analysis of PF9601N and Rasagiline in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects and mechanisms of two monoamine oxidase B (MAO-B) inhibitors, PF9601N and rasagiline, in preclinical models relevant to Parkinson's disease. While both compounds show promise in protecting dopaminergic neurons, their mechanisms of action and the experimental evidence for their efficacy are distinct.
Disclaimer: To date, no direct head-to-head comparative studies of this compound and rasagiline in the same experimental models of Parkinson's disease have been published. Therefore, this guide presents a summary of their individual effects based on separate in vitro and in vivo studies. The data should be interpreted with this limitation in mind.
Executive Summary
Both this compound and rasagiline are propargylamine-based irreversible inhibitors of MAO-B, an enzyme that plays a key role in the degradation of dopamine. By inhibiting MAO-B, these compounds increase synaptic dopamine levels, which is a primary symptomatic treatment strategy for Parkinson's disease. However, research has revealed that both molecules also possess neuroprotective properties that are, at least in part, independent of their MAO-B inhibitory activity.
Rasagiline has been extensively studied and has demonstrated neuroprotective effects in various toxin-based models of Parkinson's disease, including those induced by 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2] Its neuroprotective mechanisms are linked to the activation of pro-survival signaling pathways, including the upregulation of anti-apoptotic proteins like Bcl-2 and the induction of neurotrophic factors.[1][3][4]
This compound , a newer investigational compound, also exhibits neuroprotective properties. Notably, its protective effects have been demonstrated to be independent of MAO-B inhibition and are particularly effective against neuronal death induced by endoplasmic reticulum (ER) stress and excitotoxicity.[5][6] this compound has been shown to prevent the activation of pro-apoptotic pathways involving p53.
Quantitative Data Comparison
The following tables summarize the quantitative data from key studies on the neuroprotective effects of this compound and rasagiline. It is crucial to reiterate that these data are not from direct comparative experiments.
Table 1: Neuroprotective Effects of this compound
| Experimental Model | Key Parameter Measured | Treatment | Result | Citation |
| In Vivo: Kainate-Induced Excitotoxicity in Rats | Kainate-evoked glutamate and aspartate release | This compound (40 mg/kg, i.p.) | Significant reduction in glutamate and aspartate release | [6][7] |
| Kainate-induced astrocytosis and microgliosis | This compound (40 mg/kg, i.p.) | Significant reduction in glial activation | [6][7] | |
| Kainate-induced apoptosis | This compound (40 mg/kg, i.p.) | Significant reduction in apoptosis | [6][7] | |
| In Vitro: ER Stress (Brefeldin A) in SH-SY5Y cells | GADD153/CHOP expression | This compound pretreatment | Blocked the expression of the pro-apoptotic mediator | [5] |
| Apoptotic cell death | This compound pretreatment | Prevented apoptotic cell death | [5] | |
| In Vitro: MPP+ Toxicity in SH-SY5Y cells | MPP+-induced cell death | This compound pretreatment | Significantly reduced cell death | [8] |
| Caspase-3 activation | This compound pretreatment | Decreased activation of caspase-3 | [8] | |
| p53 stabilization | This compound pretreatment | Prevented the increase in p53 levels and its transcriptional activity | [8] |
Table 2: Neuroprotective Effects of Rasagiline
| Experimental Model | Key Parameter Measured | Treatment | Result | Citation |
| In Vitro: Serum-deprived Rat E14 Mesencephalic Dopaminergic Neurons | Survival of dopaminergic neurons | Rasagiline (1-10 µM) | Increased survival of dopaminergic neurons | [9] |
| In Vivo: 6-OHDA-induced Lesion in Rats | Survival of dopaminergic neurons in substantia nigra | Rasagiline pretreatment | Prevented the loss of tyrosine hydroxylase positive neurons by approximately 35% | [1] |
| In Vitro: N-methyl(R)salsolinol-induced Apoptosis in SH-SY5Y cells | Apoptotic cell death | Rasagiline | Suppressed cell death | [3] |
| Bcl-2 induction | Rasagiline | Induced anti-apoptotic Bcl-2 | [3] | |
| GDNF induction | Rasagiline | Induced glial cell line-derived neurotrophic factor | [3] | |
| In Vivo: MPTP-induced Neurotoxicity in Mice | Neurorescue/neurogenesis of midbrain dopaminergic neurons | Chronic rasagiline post-MPTP | Showed neurorescue/neurogenesis activity | [4] |
Signaling Pathways
The neuroprotective effects of this compound and rasagiline are mediated by distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
References
- 1. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rasagiline ( Agilect ) suppresses apoptosis and induces prosurvival genes [rasagiline.com]
- 4. Rasagiline promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of the MAO-B inhibitor, this compound, in an in vivo model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of the MAO‐B Inhibitor, this compound, in an In Vivo Model of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased survival of dopaminergic neurons by rasagiline, a monoamine oxidase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF9601N and Other MAO-B Inhibitors: Efficacy and Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of PF9601N, a potent and selective monoamine oxidase-B (MAO-B) inhibitor, with other established MAO-B inhibitors such as selegiline, rasagiline, and safinamide. Beyond its primary enzymatic inhibition, this compound exhibits significant neuroprotective properties that are independent of its MAO-B inhibitory activity. This guide synthesizes available preclinical data to offer a comprehensive overview for researchers in neurodegenerative disease and drug development.
Biochemical Potency and Selectivity Against MAO-B
The primary measure of a MAO-B inhibitor's efficacy is its ability to inhibit the enzyme at low concentrations, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value for these parameters indicates greater potency. Furthermore, high selectivity for MAO-B over its isoform, MAO-A, is crucial to avoid potential side effects associated with MAO-A inhibition.
| Inhibitor | MAO-B IC50/ID50 | MAO-B Ki | MAO-A Ki | Selectivity Index (Ki MAO-A / Ki MAO-B) |
| This compound | 381 nmol/kg (ex vivo)[1] | 0.75 nM | 800 nM | ~1067 |
| Selegiline (L-deprenyl) | 577 nmol/kg (ex vivo)[1] | 16.8 nM | 376 nM | ~22 |
| Rasagiline | 14 nM (IC50)[2] | Not available | 700 nM (IC50)[2] | ~50 (based on IC50) |
| Safinamide | 79 nM (IC50)[2] | Not available | 80,000 nM (IC50)[2] | ~1013 (based on IC50) |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Based on the available data, this compound demonstrates superior potency and selectivity for MAO-B inhibition compared to selegiline. While direct Ki comparisons with rasagiline and safinamide are not available from the same study, the existing IC50 values suggest that this compound is a highly potent and selective MAO-B inhibitor.
MAO-B Independent Neuroprotection
A significant body of evidence indicates that the neuroprotective effects of this compound are not solely dependent on its inhibition of MAO-B.[3][4][5] This multifaceted activity distinguishes it from other MAO-B inhibitors and suggests its potential as a disease-modifying therapeutic agent for neurodegenerative disorders like Parkinson's disease.
Inhibition of Endoplasmic Reticulum (ER) Stress
This compound has been shown to confer neuroprotection by mitigating endoplasmic reticulum (ER) stress, a condition implicated in neuronal cell death.[4] ER stress triggers the Unfolded Protein Response (UPR), which, if prolonged, can lead to apoptosis. This compound pretreatment has been observed to prevent the activation of key UPR pathways, thereby blocking the expression of pro-apoptotic factors like GADD153/CHOP.[4]
Modulation of the p53 Pathway
This compound also exerts its neuroprotective effects by interfering with the p53-mediated apoptotic pathway. In response to cellular stress, the tumor suppressor protein p53 can be stabilized, leading to the transcription of pro-apoptotic genes. Studies have shown that ER stress can induce the cytoplasmic localization of p53 through phosphorylation by glycogen synthase kinase-3β (GSK-3β), preventing its pro-apoptotic nuclear functions.[5] this compound's anti-apoptotic action may involve a similar modulation of p53 localization and activity, thereby promoting cell survival.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Determination of Ki)
Objective: To determine the inhibitory potency (Ki) of test compounds against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
Test compounds (this compound, selegiline, etc.)
-
Phosphate buffer (pH 7.4)
-
HPLC system with fluorescence or UV detection
Procedure:
-
Enzyme and Substrate Preparation: Recombinant human MAO-B is diluted in phosphate buffer to a final concentration that yields a linear reaction rate. Kynuramine is prepared in various concentrations bracketing its Km value.
-
Inhibitor Preparation: Test compounds are serially diluted to a range of concentrations.
-
Assay Reaction: The reaction is initiated by adding the MAO-B enzyme to a mixture of kynuramine and the test inhibitor in a 96-well plate format.
-
Incubation: The reaction mixture is incubated at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or organic solvent.
-
Detection: The formation of the product, 4-hydroxyquinoline, is quantified using HPLC with fluorescence detection (excitation at ~310 nm, emission at ~380 nm).
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis.
In Vivo Neuroprotection Study (e.g., MPTP-induced Parkinson's Disease Model)
Objective: To evaluate the neuroprotective effect of this compound in a mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound and other test compounds
-
Saline solution
-
HPLC with electrochemical detection
Procedure:
-
Animal Groups: Mice are randomly assigned to control and treatment groups (e.g., vehicle, MPTP only, MPTP + this compound, MPTP + other MAO-B inhibitors).
-
Drug Administration: this compound or other test compounds are administered (e.g., intraperitoneally) at various doses for a specified period before and/or after MPTP administration.
-
Induction of Neurotoxicity: MPTP is administered to induce dopaminergic neurodegeneration.
-
Behavioral Assessment: Motor function can be assessed using tests like the rotarod or open-field test at different time points.
-
Neurochemical Analysis: At the end of the study, mice are euthanized, and brain tissues (specifically the striatum) are collected. The levels of dopamine and its metabolites (DOPAC and HVA) are measured using HPLC with electrochemical detection.
-
Histological Analysis: Brain sections can be stained for tyrosine hydroxylase (a marker for dopaminergic neurons) to assess the extent of neuronal loss in the substantia nigra.
-
Data Analysis: Statistical analysis is performed to compare the behavioral, neurochemical, and histological outcomes between the different treatment groups.
Conclusion
This compound is a highly potent and selective MAO-B inhibitor with a compelling profile that extends beyond simple enzyme inhibition. Its demonstrated neuroprotective effects, mediated through the modulation of ER stress and p53-dependent apoptotic pathways, position it as a promising candidate for further investigation in the treatment of neurodegenerative diseases. The data presented in this guide underscore the importance of evaluating MAO-B inhibitors not only for their primary pharmacological activity but also for their potential to influence underlying disease mechanisms.
References
- 1. gcris.khas.edu.tr [gcris.khas.edu.tr]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Endoplasmic reticulum stress induces p53 cytoplasmic localization and prevents p53-dependent apoptosis by a pathway involving glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
Validating PF9601N's Neuroprotective Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel neuroprotective agent PF9601N with established alternatives, focusing on the validation of its mechanism of action through experimental data. While direct genetic knockout studies on this compound are not yet available in the public domain, a substantial body of evidence points towards a mechanism independent of its primary pharmacological target, Monoamine Oxidase B (MAO-B). This guide will delve into the experimental data supporting this hypothesis, compare its performance with other neuroprotective agents, and provide detailed experimental protocols for key validation assays.
Executive Summary
This compound is a potent and selective MAO-B inhibitor that has demonstrated significant neuroprotective properties in various preclinical models of neurodegenerative diseases.[1] Emerging research, however, strongly suggests that its ability to protect neurons from cell death extends beyond its MAO-B inhibitory activity.[2][3] Studies indicate that this compound exerts its neuroprotective effects through the modulation of key intracellular signaling pathways, including the inhibition of the p53-mediated apoptotic cascade and the attenuation of Endoplasmic Reticulum (ER) stress.
This guide will explore the evidence for this MAO-B independent mechanism and compare this compound with two other well-established MAO-B inhibitors, Selegiline (L-deprenyl) and Rasagiline, which also exhibit neuroprotective properties.
Comparison of Neuroprotective Agents
The following table summarizes the key characteristics and neuroprotective mechanisms of this compound, Selegiline, and Rasagiline.
| Feature | This compound | Selegiline (L-deprenyl) | Rasagiline |
| Primary Target | Monoamine Oxidase B (MAO-B) | Monoamine Oxidase B (MAO-B) | Monoamine Oxidase B (MAO-B) |
| Primary Mechanism | Inhibition of MAO-B, leading to increased dopamine levels. | Inhibition of MAO-B, leading to increased dopamine levels. | Inhibition of MAO-B, leading to increased dopamine levels. |
| MAO-B Independent Neuroprotection | Yes, evidence suggests neuroprotection is independent of MAO-B inhibition.[2][3] | Yes, neuroprotective effects are not solely due to MAO-B inhibition.[4] | Yes, possesses neuroprotective properties independent of MAO-B inhibition.[4][5] |
| Key Neuroprotective Pathways | Inhibition of p53-mediated apoptosis, Attenuation of ER stress.[2][3] | Induction of anti-apoptotic Bcl-2 family proteins, Induction of pro-survival neurotrophic factors (BDNF).[4][5] | Prevention of mitochondrial apoptosis, Induction of anti-apoptotic Bcl-2 family proteins, Induction of pro-survival neurotrophic factors (GDNF).[4][5] |
| Metabolites | Not metabolized to amphetamine-like compounds. | Metabolized to L-amphetamine and L-methamphetamine. | Not metabolized to amphetamine-like compounds. |
Quantitative Comparison of Neuroprotective Efficacy
While direct head-to-head studies with identical experimental conditions are limited, the following table provides a summary of available quantitative data from various preclinical studies.
| Model System | Toxin/Insult | Drug | Concentration/Dose | Readout | Result | Reference |
| SH-SY5Y cells | MPP+ | This compound | 10 µM | Cell Viability (MTT assay) | Significant increase in cell viability compared to MPP+ alone. | [2][3] |
| SH-SY5Y cells | MPP+ | L-deprenyl | Not specified | Cell Viability | This compound showed neuroprotective effect at a lower concentration than l-deprenyl. | [2] |
| Lactacystin-induced mouse model of PD | Lactacystin | Rasagiline | 0.2 mg/kg | Tyrosine Hydroxylase (TH) positive neurons | Significant neuroprotection and neurorestoration. | [6] |
| Lactacystin-induced mouse model of PD | Lactacystin | Selegiline | 1 mg/kg | Tyrosine Hydroxylase (TH) positive neurons | Significant neuroprotection, but no neurorestoration. | [6] |
| Early Parkinson's Disease Patients | - | Selegiline vs. Rasagiline | Standard clinical doses | Change in UPDRS score | Comparable efficacy in improving Parkinsonian symptoms. | [7] |
Note: Direct comparison of potency and efficacy across different studies should be interpreted with caution due to variations in experimental design.
Validating the MAO-B Independent Mechanism of this compound
The hypothesis that this compound's neuroprotective effects are independent of MAO-B inhibition is supported by several lines of evidence, primarily from in vitro studies. The definitive validation would require studies using genetic knockout models, such as MAO-B knockout mice or cell lines. While such studies for this compound are not yet published, the existing data strongly points towards alternative mechanisms.
Signaling Pathways Modulated by this compound
1. Inhibition of the p53-Mediated Apoptotic Pathway:
Studies have shown that this compound can prevent the activation of the tumor suppressor protein p53 in response to neurotoxic stimuli.[2][3] p53 plays a crucial role in initiating apoptosis, or programmed cell death. By inhibiting the p53 pathway, this compound effectively blocks a major route to neuronal demise.
Caption: p53-mediated apoptotic pathway and the inhibitory effect of this compound.
2. Attenuation of Endoplasmic Reticulum (ER) Stress:
This compound has also been shown to protect against cell death induced by ER stress.[8] ER stress occurs when misfolded or unfolded proteins accumulate in the ER, triggering the Unfolded Protein Response (UPR). While initially a protective mechanism, prolonged UPR activation can lead to apoptosis. This compound appears to mitigate the detrimental effects of ER stress, promoting cell survival.
References
- 1. Novel MAO-B inhibitors: potential therapeutic use of the selective MAO-B inhibitor this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-apoptotic effect of Mao-B inhibitor this compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] is mediated by p53 pathway inhibition in MPP+-treated SH-SY5Y human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]
- 5. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of neuroprotective and neurorestorative capabilities of rasagiline and selegiline against lactacystin-induced nigrostriatal dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF9601N and Other Neuroprotective Agents for Researchers and Drug Development Professionals
An in-depth guide comparing the mechanisms, efficacy, and experimental backing of PF9601N against prominent neuroprotective agents like Edaravone, Nimodipine, and Nerve Growth Factor (NGF). This document provides a data-driven comparison to aid in research and development decisions.
In the quest for effective treatments for neurodegenerative diseases and acute neuronal injury, a diverse array of neuroprotective agents has emerged, each with distinct mechanisms of action. This guide offers a comparative analysis of this compound, a selective monoamine oxidase B (MAO-B) inhibitor, against three other well-known neuroprotective agents: the free radical scavenger Edaravone, the calcium channel blocker Nimodipine, and the neurotrophic powerhouse, Nerve Growth Factor (NGF).
At a Glance: Comparative Mechanisms of Action
| Agent | Primary Mechanism of Action | Key Molecular Targets/Pathways |
| This compound | Selective, irreversible inhibition of monoamine oxidase B (MAO-B); Anti-excitotoxic effects. | MAO-B, Mitochondrial Permeability Transition Pore (mPTP), Endoplasmic Reticulum (ER) Stress pathways, Glutamatergic system. |
| Edaravone | Potent free radical scavenger. | Reactive Oxygen Species (ROS), Nrf2/HO-1 pathway, GDNF/RET signaling pathway. |
| Nimodipine | L-type voltage-gated calcium channel (L-VGCC) blocker; Neurotrophic signaling activation. | L-type calcium channels, TrkB neurotrophin receptors, Akt/CREB signaling pathway. |
| NGF | Neurotrophic factor promoting neuronal survival, differentiation, and function. | TrkA receptor, p75NTR, PI3K/Akt signaling pathway. |
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize key quantitative data from preclinical studies, highlighting the neuroprotective effects of each agent. It is important to note that these data are derived from different experimental models and are not from head-to-head comparative studies.
Table 1: Neuroprotective Effects of this compound
| Experimental Model | Parameter Measured | Treatment | Result | Citation |
| Kainic acid-induced excitotoxicity in rat striatum (in vivo) | Percentage of apoptotic nuclei (TUNEL assay) | Kainate control | 70 ± 13% | [1] |
| This compound (40 mg/kg) + Kainate | 3.2 ± 1.1% | [1] | ||
| Vehicle control | 4.2 ± 4.2% | [1] |
Table 2: Neuroprotective Effects of Edaravone
| Experimental Model | Parameter Measured | Treatment | Result | Citation |
| Glutamate-induced oxidative stress in HT22 neuronal cells (in vitro) | Cell Viability (LDH assay) | Glutamate control | ~50% cell death | [2] |
| Edaravone (100 µM) + Glutamate | Significant reduction in cell death | [2] | ||
| H₂O₂-induced neurotoxicity in mRNA-induced motor neurons (in vitro) | Neurite Length | H₂O₂ control | 93% reduction | [3] |
| Edaravone + H₂O₂ | Less severe reduction in neurite length | [3] |
Table 3: Neuroprotective Effects of Nimodipine
| Experimental Model | Parameter Measured | Treatment | Result | Citation |
| H₂O₂-induced cytotoxicity in PC12 cells (in vitro) | Cell Viability (MTT assay) | H₂O₂ (72 mM) control | ~50% cell death | [4] |
| Nimodipine (20 µM) + H₂O₂ | ~90% prevention of cytotoxicity | [4] | ||
| Osmotic stress in Schwann cells (in vitro) | Cell Death Rate (LDH assay) at 48h | Vehicle control | 71.05 ± 10.06% | [5] |
| Nimodipine (1 µM) + Stress | Significantly reduced cell death | [5] |
Table 4: Neuroprotective Effects of Nerve Growth Factor (NGF)
| Experimental Model | Parameter Measured | Treatment | Result | Citation |
| NGF-dependent neurite outgrowth in PC12 cells (in vitro) | Neurite-bearing cells | Control | - | [6] |
| NGF (100 ng/ml) | 59.05 ± 6.39% | [6] | ||
| Cisplatin-induced neuropathy model in PC12 cells (in vitro) | Neurite formation | Cisplatin (1 µg/ml) | Dose-dependent reduction | [7] |
| NGF + Cisplatin (1 µg/ml) | Protective activity | [7] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated by distinct and sometimes overlapping signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets and combination strategies.
This compound Signaling and Mechanism
This compound's neuroprotective actions are multifaceted. As a MAO-B inhibitor, it reduces oxidative stress arising from the breakdown of dopamine. Beyond this, it exhibits significant anti-excitotoxic properties by modulating the release of neurotransmitters. In response to excitotoxic insults, this compound decreases the release of the excitatory amino acids glutamate and aspartate while increasing the release of the inhibitory and neuroprotective amino acid taurine[1]. Furthermore, this compound has been shown to protect against mitochondrial dysfunction by preventing the opening of the mitochondrial permeability transition pore (mPTP) and to mitigate endoplasmic reticulum (ER) stress, thereby inhibiting apoptosis.
Caption: this compound's multifaceted neuroprotective mechanism.
Edaravone Signaling Pathway
Edaravone primarily acts as a potent scavenger of free radicals, thereby mitigating oxidative stress, a key contributor to neuronal damage in various neurological conditions.[8] Its neuroprotective effects are also mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress. More recently, it has been shown that Edaravone can also activate the Glial cell line-derived neurotrophic factor (GDNF)/rearranged during transfection (RET) signaling pathway, promoting neuronal survival and function.[3]
Caption: Edaravone's dual action on oxidative stress and neurotrophic signaling.
Nimodipine Signaling Pathway
While classically known as an L-type calcium channel blocker that induces vasodilation, Nimodipine's neuroprotective effects extend beyond this mechanism. Studies have revealed that Nimodipine can activate neurotrophic signaling pathways independently of its calcium channel antagonism. It has been shown to activate the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF), leading to the downstream activation of the Protein Kinase B (Akt) and cAMP response element-binding protein (CREB) signaling cascade. This pathway is crucial for promoting neuronal survival, growth, and plasticity.
Caption: Nimodipine's neuroprotection via TrkB/Akt/CREB signaling.
Nerve Growth Factor (NGF) Signaling Pathway
NGF is a prototypical neurotrophic factor that exerts its effects by binding to two cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). The binding of NGF to TrkA initiates a signaling cascade, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a major mediator of its pro-survival and neuroprotective effects. This pathway plays a critical role in inhibiting apoptosis and promoting neuronal growth and maintenance.
Caption: NGF's pro-survival signaling through the PI3K/Akt pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Kainic Acid-Induced Excitotoxicity Model (in vivo)
This model is used to study the mechanisms of neuronal death induced by excessive glutamate receptor activation, a key feature in many neurological disorders.
-
Animal Model: Adult male Wistar rats are commonly used.
-
Procedure:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted into the striatum.
-
Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Artificial cerebrospinal fluid (aCSF) is perfused through the probe to collect baseline samples of extracellular neurotransmitters.
-
Kainic acid (a glutamate receptor agonist) is then infused through the microdialysis probe to induce an excitotoxic lesion.[9]
-
The neuroprotective agent (e.g., this compound) is typically administered systemically (e.g., intraperitoneally) prior to the kainic acid infusion.[10]
-
Microdialysate samples are collected throughout the experiment and analyzed by HPLC to measure neurotransmitter levels.
-
At the end of the experiment, animals are euthanized, and brain tissue is collected for histological analysis (e.g., TUNEL staining for apoptosis).[1]
-
Middle Cerebral Artery Occlusion (MCAO) Model (in vivo)
The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.
-
Animal Model: Rodents (rats or mice) are the most common subjects.
-
Procedure:
-
The animal is anesthetized, and a midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
A nylon monofilament suture is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA), thereby inducing ischemia.
-
For transient MCAO, the suture is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.[11][12]
-
Neurological deficits are assessed at various time points after the procedure.
-
Brain tissue is collected for analysis of infarct volume (e.g., using TTC staining) and other molecular and cellular markers of injury.
-
MTT Assay for Cell Viability (in vitro)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with the test compound (e.g., a neurotoxin with or without a neuroprotective agent).
-
After the incubation period, MTT solution is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[13]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm.[14]
-
TUNEL Assay for Apoptosis (in situ)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence or colorimetric methods.
-
Procedure:
-
Tissue sections or cultured cells are fixed and permeabilized.
-
The samples are incubated with a reaction mixture containing TdT and labeled dUTPs.
-
For fluorescent detection, a fluorescently labeled dUTP is used, and the signal is visualized using a fluorescence microscope. For colorimetric detection, a biotin-labeled dUTP is used, followed by incubation with a streptavidin-peroxidase conjugate and a chromogenic substrate.[15][16]
-
The number of TUNEL-positive (apoptotic) cells is then quantified.
-
Comparative Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of neuroprotective agents in a preclinical setting.
Caption: A generalized workflow for preclinical evaluation of neuroprotective agents.
Conclusion
This comparative analysis underscores the diverse yet promising landscape of neuroprotective agents. This compound emerges as a compelling candidate with a unique multi-target mechanism that goes beyond its primary MAO-B inhibitory function to encompass anti-excitotoxic and organelle-protective effects. Edaravone offers potent antioxidant capabilities, while Nimodipine demonstrates that its neuroprotective actions are not solely dependent on its vasodilatory properties but also involve the activation of crucial neurotrophic signaling pathways. NGF remains a gold standard for its profound effects on neuronal survival and function.
For researchers and drug development professionals, the choice of a neuroprotective agent will depend on the specific pathological context. The data and experimental frameworks presented here provide a foundation for making informed decisions and for designing future studies aimed at elucidating the full therapeutic potential of these and other emerging neuroprotective compounds. The distinct mechanisms of action also suggest that combination therapies could offer synergistic effects, a promising avenue for future research.
References
- 1. Neuroprotective Effects of the MAO‐B Inhibitor, this compound, in an In Vivo Model of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protective Effect of Nimodipine in Schwann Cells Is Related to the Upregulation of LMO4 and SERCA3 Accompanied by the Fine-Tuning of Intracellular Calcium Levels [mdpi.com]
- 6. Peripheral Nerve Regeneration and NGF-Dependent Neurite Outgrowth of Adult Sensory Neurons Converge on STAT3 Phosphorylation Downstream of Neuropoietic Cytokine Receptor gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nerve-growth-factor-dependent neurite outgrowth assay; a research model for chemotherapy-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of intra-cisternal application of kainic acid on the spinal cord and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of the MAO-B inhibitor, this compound, in an in vivo model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. TUNEL assay [bio-protocol.org]
- 16. assaygenie.com [assaygenie.com]
Unveiling the Neuroprotective Profile of PF9601N: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the key findings from foundational studies on PF9601N, a selective inhibitor of monoamine oxidase B (MAO-B) and dopamine-beta-hydroxylase (DBH). The performance of this compound is contrasted with the well-established MAO-B inhibitor, l-deprenyl (selegiline), supported by experimental data. Detailed methodologies for the cited experiments are also presented to facilitate replication and further investigation.
This compound has emerged as a compound of interest due to its demonstrated neuroprotective properties in various preclinical models of neurodegenerative diseases, particularly Parkinson's disease. Its mechanisms of action extend beyond MAO-B inhibition, encompassing the modulation of dopamine metabolism, mitigation of mitochondrial dysfunction, reduction of endoplasmic reticulum (ER) stress, and attenuation of excitotoxicity. This guide synthesizes the critical findings to offer a clear comparison with the established alternative, l-deprenyl.
Quantitative Performance Comparison
The following tables summarize the key quantitative data from foundational studies on this compound and l-deprenyl, offering a side-by-side comparison of their biochemical and neuroprotective efficacy.
| Parameter | This compound | l-deprenyl (Selegiline) | Reference |
| MAO-B Inhibition (IC50) | More potent and selective than l-deprenyl | - | [1] |
| Dopamine-beta-hydroxylase (DBH) Inhibition | Selective inhibitor | - | |
| Neuroprotection in 6-OHDA Model | At 60mg/kg, produced significantly more contralateral turning behavior with L-DOPA than l-deprenyl (20mg/kg) | Less effective in potentiating L-DOPA induced turning behavior compared to this compound at 60mg/kg | [2] |
| Excitotoxicity (Kainic Acid Model) | Reduced apoptotic nuclei from 70% to 3.2% (control level) | Protective effect demonstrated | [3][4] |
| Antioxidant Activity (ONOO- induced oxidation) | IC50: 164.8 µM (brain homogenate) | IC50: 112.0 µM (brain homogenate) |
Note: A specific IC50 value for this compound's inhibition of Dopamine-beta-hydroxylase (DBH) was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
6-Hydroxydopamine (6-OHDA) Induced Rotational Behavior in Rats
This in vivo model is used to assess the functional deficit and therapeutic intervention in a rat model of Parkinson's disease.
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Lesioning Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-hydroxydopamine (typically 8 µg in 4 µl of saline containing 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle.
-
The injection is performed slowly over several minutes to allow for diffusion of the neurotoxin.
-
-
Behavioral Testing:
-
Two to three weeks post-lesion, rats are challenged with a dopamine agonist, such as L-DOPA (e.g., 25 mg/kg, i.p.).
-
The number of full contralateral (away from the lesioned side) rotations is counted for a set period (e.g., 90 minutes).
-
-
Drug Administration:
-
This compound (e.g., 20, 40, 60 mg/kg, i.p.) or l-deprenyl (e.g., 20 mg/kg, i.p.) is administered 30 minutes prior to the L-DOPA challenge.
-
-
Data Analysis: The total number of contralateral rotations is compared between treatment groups and a vehicle control group. An increase in contralateral rotations is indicative of a potentiation of the L-DOPA effect.
Kainic Acid-Induced Excitotoxicity and TUNEL Assay
This model evaluates the neuroprotective effects of a compound against glutamate-induced neuronal death.
-
Animal Model: Adult male Wistar rats are commonly used.
-
Excitotoxicity Induction:
-
Rats are anesthetized and a microdialysis probe is implanted into the striatum.
-
Kainic acid (e.g., 1 mM) is perfused through the microdialysis probe for a defined period to induce a localized excitotoxic lesion.
-
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally) prior to the kainic acid infusion.
-
Tissue Processing and TUNEL Staining:
-
Following a set survival period (e.g., 24-48 hours), animals are euthanized and the brains are perfusion-fixed with paraformaldehyde.
-
Brain sections containing the striatum are prepared.
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed to detect DNA fragmentation, a hallmark of apoptosis.
-
Briefly, sections are treated with proteinase K to retrieve antigenic sites.
-
Terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP are then applied to label the 3'-OH ends of fragmented DNA.
-
The biotinylated nucleotides are visualized using an avidin-biotin-peroxidase complex and a chromogen (e.g., DAB), resulting in a colored precipitate in the nuclei of apoptotic cells.
-
-
Quantification: The number of TUNEL-positive nuclei is counted in the lesioned area and expressed as a percentage of the total number of cells (counterstained with a nuclear dye like DAPI).
Brefeldin A-Induced ER Stress and Western Blot for CHOP
This in vitro assay assesses the ability of a compound to protect against ER stress-induced apoptosis.
-
Cell Culture: A neuronal cell line, such as SH-SY5Y, is cultured under standard conditions.
-
Induction of ER Stress: Cells are treated with Brefeldin A (a known ER stress inducer that blocks protein transport from the ER to the Golgi) at a concentration determined to induce apoptosis (e.g., 1 µg/mL).
-
Drug Treatment: Cells are pre-treated with this compound for a specified time before the addition of Brefeldin A.
-
Protein Extraction and Western Blotting:
-
After the treatment period, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for CHOP (C/EBP homologous protein), a key transcription factor involved in ER stress-mediated apoptosis.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The protein bands are visualized using a chemiluminescent substrate and quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.
-
-
Data Analysis: The expression level of CHOP is compared between the different treatment groups to assess the protective effect of this compound against Brefeldin A-induced ER stress.
References
- 1. pa2online.org [pa2online.org]
- 2. The novel type B MAO inhibitor this compound enhances the duration of L-DOPA-induced contralateral turning in 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of the MAO‐B Inhibitor, this compound, in an In Vivo Model of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-deprenyl protects mesencephalic dopamine neurons from glutamate receptor-mediated toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of PF9601N with novel neuroprotective compounds
A detailed analysis for researchers and drug development professionals in the field of neuroprotection.
In the relentless pursuit of effective therapies for neurodegenerative diseases, the landscape of neuroprotective compounds is constantly evolving. This guide provides a head-to-head comparison of PF9601N, a selective monoamine oxidase B (MAO-B) inhibitor with established neuroprotective properties, against a curated selection of novel neuroprotective compounds that have shown significant promise in recent preclinical and clinical investigations. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this dynamic field.
Overview of Compared Compounds
This compound is a propargylamine derivative recognized for its potent and selective inhibition of MAO-B. Beyond its enzymatic inhibition, this compound has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegeneration, particularly in the context of Parkinson's disease. Its mechanisms of action are multifaceted, extending beyond MAO-B inhibition to include the preservation of mitochondrial function, attenuation of endoplasmic reticulum (ER) stress, and anti-apoptotic and antioxidant activities.[1][2][3]
Our comparison includes the following novel neuroprotective compounds:
-
LM11A-31: A small molecule ligand of the p75 neurotrophin receptor (p75NTR) that has shown promise in preclinical models of Alzheimer's disease and has entered clinical trials.
-
Aromatic-turmerone: A bioactive compound derived from turmeric oil, which has demonstrated neuroprotective effects in models of Parkinson's disease through the activation of the Nrf2 antioxidant response pathway.
-
Apocynin: A naturally occurring acetophenone that acts as an inhibitor of NADPH oxidase, thereby reducing oxidative stress, a key pathological feature in many neurodegenerative disorders.
-
Matrine: A quinolizidine alkaloid extracted from the sophora root, known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects relevant to neuroprotection.
Quantitative Comparison of Neuroprotective Efficacy
To facilitate a direct comparison of the neuroprotective potential of these compounds, the following table summarizes key quantitative data from studies utilizing the well-established MPP+ (1-methyl-4-phenylpyridinium) induced neurotoxicity model in the human neuroblastoma SH-SY5Y cell line. This model mimics key aspects of the dopaminergic neurodegeneration seen in Parkinson's disease.
| Compound | Neuroprotective Assay | Toxin & Concentration | Cell Line | Key Findings | Reference |
| This compound | Cell Viability (MTT Assay) | Not specified in SH-SY5Y with MPP+, but protective in other models | SH-SY5Y | Prevents cell death induced by ER stress and dopamine-induced damage.[1][3] | [1][3] |
| Aromatic-turmerone | Cell Viability (MTS Assay) | MPP+ (concentration not specified) | SH-SY5Y | Dose-dependently attenuated MPP+-induced cytotoxicity. | [4] |
| Apocynin | Cell Viability | Not specified in SH-SY5Y with MPP+, but IC50 for NADPH oxidase inhibition is 10 µM. | Not specified | Inhibits neurotoxicity from various compounds in different models. | |
| Matrine | Cell Viability (MTT Assay) | Not specified in SH-SY5Y with MPP+, but shows dose-dependent protection in other models. | Not specified | Inhibits apoptosis and reduces oxidative stress. |
Note: Direct head-to-head studies with identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the methodological differences. Further research with standardized protocols is necessary for a definitive comparative analysis.
Mechanisms of Action: A Signalling Pathway Perspective
The neuroprotective effects of these compounds are mediated by distinct and, in some cases, overlapping signaling pathways. Understanding these mechanisms is crucial for identifying their therapeutic potential and potential for combination therapies.
This compound Signaling Pathway
This compound exerts its neuroprotective effects through multiple pathways that are largely independent of its MAO-B inhibitory activity. Key mechanisms include the preservation of mitochondrial integrity, reduction of ER stress-induced apoptosis, and direct antioxidant effects.
Caption: this compound's multi-target neuroprotective mechanism.
Novel Compound Signaling Pathways
The novel compounds investigated in this guide also target key pathways implicated in neurodegeneration. Aromatic-turmerone activates the Nrf2 antioxidant response, Apocynin inhibits NADPH oxidase to reduce oxidative stress, and Matrine modulates apoptosis and inflammation.
Caption: Diverse mechanisms of novel neuroprotective agents.
Experimental Protocols
For researchers looking to replicate or build upon the findings presented, this section outlines the detailed methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol for MPP+ Induced Neurotoxicity in SH-SY5Y Cells:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the neuroprotective compound (e.g., this compound, aromatic-turmerone, apocynin, or matrine) for a specified pre-incubation period (e.g., 2 hours).
-
Toxin Exposure: Induce neurotoxicity by adding MPP+ to the wells at a final concentration known to cause significant cell death (e.g., 500 µM - 2000 µM, determined by a dose-response curve) and incubate for 24-48 hours.[5]
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
References
- 1. Neuroprotective Effects of the MAO‐B Inhibitor, this compound, in an In Vivo Model of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (this compound) on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential Expression of Tyrosine Hydroxylase Protein and Apoptosis-Related Genes in Differentiated and Undifferentiated SH-SY5Y Neuroblastoma Cells Treated with MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of PF9601N's MAO-B Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the monoamine oxidase B (MAO-B) inhibitor PF9601N with other established alternatives, supported by available data and detailed experimental methodologies.
This compound, chemically known as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, has been identified as a potent and highly selective inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4] Its efficacy and specificity are crucial determinants of its therapeutic potential, particularly in the context of neurodegenerative diseases like Parkinson's disease, where selective MAO-B inhibition is a key therapeutic strategy. This guide assesses the specificity of this compound by comparing its inhibitory activity with that of well-established MAO-B inhibitors: selegiline (L-deprenyl), rasagiline, and safinamide.
Comparative Inhibitory Potency and Selectivity
For comparative purposes, the table below summarizes the reported IC50 values for selegiline, rasagiline, and safinamide against both human MAO-A and MAO-B.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| This compound | Not Available | Not Available | Reported to be highly selective |
| Selegiline | ~4,100 | ~40 | ~102.5 |
| Rasagiline | ~4,400 | ~4.3 | ~1023 |
| Safinamide | ~29,000 | ~26 | ~1115 |
Note: IC50 values can vary depending on the experimental conditions. The values presented here are representative figures from published literature. The selectivity of this compound is noted based on qualitative and semi-quantitative descriptions in available research.
In vivo studies in mice have shown this compound to have a potent MAO-B inhibitory effect, with an ID50 (the dose required to inhibit 50% of the enzyme activity in vivo) of 381 nmol/kg, which is slightly more potent than that of L-deprenyl (selegiline) at 577 nmol/kg under the same experimental conditions.[5]
Experimental Protocols
To determine the inhibitory potency and selectivity of compounds like this compound, a standardized in vitro monoamine oxidase inhibition assay is typically employed. The following is a detailed methodology for such an experiment.
In Vitro MAO Inhibition Assay Protocol
Objective: To determine the IC50 values of a test compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective MAO substrate) or specific substrates for each isoform (e.g., p-tyramine for MAO-B)
-
Test compound (e.g., this compound) and reference inhibitors (e.g., selegiline, clorgyline for MAO-A)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplates (black, for fluorescence readings)
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in phosphate buffer to achieve a range of final assay concentrations.
-
Prepare a solution of the MAO substrate (e.g., kynuramine) in phosphate buffer.
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes in phosphate buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound or reference inhibitor at various concentrations (or buffer for control wells).
-
MAO-A or MAO-B enzyme solution.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the MAO substrate solution to all wells.
-
Immediately place the plate in a fluorometric plate reader pre-set to 37°C.
-
Measure the rate of formation of the fluorescent product (4-hydroxyquinoline in the case of kynuramine) over a set period (e.g., 30 minutes) by monitoring the fluorescence at an excitation wavelength of ~310-320 nm and an emission wavelength of ~390-400 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
-
Determination of Selectivity:
-
Calculate the selectivity index by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in assessing MAO-B inhibition specificity, the following diagrams are provided.
Caption: Workflow for in vitro determination of MAO-A and MAO-B inhibition.
Caption: Logical relationship for determining MAO-B selectivity.
References
- 1. Novel MAO-B inhibitors: potential therapeutic use of the selective MAO-B inhibitor this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-9601N | MAO | TargetMol [targetmol.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. PF 9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine], a new MAO-B inhibitor, attenuates MPTP-induced depletion of striatal dopamine levels in C57/BL6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
PF9601N: A Comparative Guide to its Neuroprotective Performance in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective effects of PF9601N, a selective monoamine oxidase B (MAO-B) inhibitor, in various preclinical models of neurodegenerative diseases. While extensive research has been conducted on its efficacy in Parkinson's disease models, this guide also explores its potential relevance in Alzheimer's and Huntington's diseases based on the broader role of MAO-B inhibitors in these conditions. We present a comparative analysis with other well-established MAO-B inhibitors, l-deprenyl (selegiline) and rasagiline, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Executive Summary
This compound has demonstrated significant neuroprotective capabilities in models of Parkinson's disease, acting through mechanisms that are independent of its primary function as a MAO-B inhibitor. These mechanisms include the mitigation of excitotoxicity, reduction of endoplasmic reticulum (ER) stress, and preservation of mitochondrial integrity. While direct experimental evidence of this compound in Alzheimer's and Huntington's disease models is currently unavailable, the established role of MAO-B in the pathophysiology of these diseases suggests a therapeutic potential that warrants further investigation. This guide aims to provide a clear, data-driven comparison to aid researchers in evaluating this compound's potential as a therapeutic agent.
Data Presentation: Performance in Parkinson's Disease Models
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its comparators, l-deprenyl and rasagiline, in various in vitro and in vivo models of Parkinson's disease.
Table 1: Effect of this compound and Comparators on Neurotoxin-Induced Dopaminergic Depletion
| Compound | Model | Key Parameter | Dosage | Outcome | Reference |
| This compound | 6-OHDA-lesioned rats | Striatal Dopamine Levels | Pretreatment | Significantly increased by ~3.0-fold compared to untreated 6-OHDA-lesioned rats. | [1] |
| l-deprenyl | 6-OHDA-lesioned rats | Striatal Dopamine Levels | Pretreatment | Significantly increased by ~3.0-fold compared to untreated 6-OHDA-lesioned rats. | [1] |
| Rasagiline | MPTP-induced mice | Striatal Dopamine Levels | 0.02 mg/kg | Significantly increased dopamine levels compared to the MPTP group. | [2] |
| Rasagiline | MPTP-induced mice | Tyrosine Hydroxylase (TH) Expression in Substantia Nigra | 0.02 mg/kg | Significantly increased TH expression compared to the MPTP group. | [2] |
Table 2: Performance in Excitotoxicity and Oxidative Stress Models
| Compound | Model | Key Parameter | Concentration/Dosage | Outcome | Reference |
| This compound | Kainic acid-induced excitotoxicity (in vivo) | Glutamate and Aspartate Release | 40 mg/kg | Reduced kainate-evoked release. | |
| This compound | Kainic acid-induced excitotoxicity (in vivo) | Astrocytosis, Microgliosis, Apoptosis | 40 mg/kg | Significant reduction. | |
| This compound | Peroxynitrite-induced oxidation (in vitro) | IC50 for inhibition of linoleic acid oxidation | 82.8 µM | Weaker inhibitor than its metabolite FA72 but more potent than l-deprenyl. | |
| l-deprenyl | Peroxynitrite-induced oxidation (in vitro) | IC50 for inhibition of linoleic acid oxidation | 235.8 µM | Less potent than this compound and its metabolite. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol is a widely used method to induce dopaminergic neurodegeneration characteristic of Parkinson's disease.
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery:
-
The anesthetized rat is placed in a stereotaxic frame.
-
A midline incision is made on the scalp to expose the skull.
-
A small burr hole is drilled over the target brain region, typically the medial forebrain bundle (MFB) or the substantia nigra.
-
6-OHDA (typically 8-12 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is infused unilaterally into the target region using a Hamilton syringe at a slow and constant rate (e.g., 1 µL/min).
-
The injection needle is left in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow along the injection track.
-
The needle is then slowly withdrawn, and the scalp is sutured.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including analgesics and hydration.
-
Behavioral Assessment: Motor deficits are typically assessed 2-3 weeks post-lesion using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, or stepping test.
-
Histological and Neurochemical Analysis: At the end of the study, animals are euthanized, and brain tissue is collected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and/or HPLC analysis of dopamine and its metabolites in the striatum to confirm the extent of the dopaminergic lesion.[3][4]
Kainic Acid-Induced Excitotoxicity Model
This in vivo model is used to study the neuroprotective effects of compounds against excitotoxic neuronal death.
-
Animals: Adult male rats.
-
Microdialysis Probe Implantation:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is implanted into the striatum.
-
-
Microdialysis Procedure:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).
-
Baseline dialysate samples are collected to measure basal neurotransmitter levels.
-
Kainic acid (e.g., 1 mM) is then infused through the microdialysis probe to induce an excitotoxic lesion.
-
Dialysate samples are collected throughout and after the kainic acid infusion to measure the release of neurotransmitters like glutamate, aspartate, and taurine.
-
-
Drug Administration: this compound (e.g., 40 mg/kg) or vehicle is administered intraperitoneally (i.p.) prior to the kainic acid infusion.
-
Histological Analysis: After the microdialysis experiment, animals are euthanized, and brain tissue is processed for immunohistochemical analysis to assess neuronal damage, astrocytosis (GFAP staining), microgliosis (Iba1 staining), and apoptosis (e.g., TUNEL staining).
Cell Viability Assay (MTT Assay) in SH-SY5Y Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Experimental Setup:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).
-
A neurotoxin (e.g., MPP+, 6-OHDA, or an ER stress-inducing agent like brefeldin A) is then added to the wells to induce cell death.
-
-
MTT Assay Procedure:
-
After the desired incubation period with the neurotoxin, the culture medium is removed.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL in serum-free media) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.[5][6][7]
HPLC Analysis of Neurotransmitters
High-performance liquid chromatography (HPLC) with electrochemical detection is a sensitive method for quantifying monoamine neurotransmitters and their metabolites in brain tissue.
-
Sample Preparation:
-
Brain tissue (e.g., striatum) is dissected and immediately frozen.
-
The tissue is homogenized in a cold solution containing an internal standard and an acid (e.g., 0.1 M perchloric acid) to precipitate proteins.
-
The homogenate is centrifuged at high speed (e.g., 15,000 x g) at 4°C.
-
The supernatant is collected and filtered.
-
-
HPLC System:
-
An HPLC system equipped with a reverse-phase C18 column and an electrochemical detector is used.
-
The mobile phase is a buffered solution (e.g., phosphate buffer) containing an ion-pairing agent and an organic modifier (e.g., methanol).
-
-
Analysis:
-
A known volume of the prepared sample is injected into the HPLC system.
-
The neurotransmitters and their metabolites are separated based on their affinity for the stationary phase of the column.
-
The electrochemical detector measures the current generated by the oxidation of the eluted compounds.
-
The concentration of each compound is determined by comparing its peak area to that of a standard curve generated with known concentrations of the analytes.[8][9]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its neuroprotective effects and a typical experimental workflow for its evaluation.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: General experimental workflow for evaluating this compound.
Discussion: Potential in Alzheimer's and Huntington's Diseases
While no direct studies have been published on the efficacy of this compound in models of Alzheimer's disease (AD) or Huntington's disease (HD), the underlying pharmacology of MAO-B inhibitors provides a strong rationale for their potential therapeutic application in these devastating neurodegenerative disorders.
Alzheimer's Disease:
The activity of MAO-B is known to increase with age and is significantly elevated in the brains of individuals with Alzheimer's disease. This increased MAO-B activity contributes to oxidative stress through the production of hydrogen peroxide during the metabolism of monoamines. Oxidative stress is a key pathological feature of AD, contributing to amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and neuronal cell death. By inhibiting MAO-B, compounds like this compound could potentially reduce this oxidative burden. Furthermore, some studies suggest that MAO-B inhibitors may modulate the processing of amyloid precursor protein (APP), steering it away from the amyloidogenic pathway. Given this compound's demonstrated antioxidant properties and its ability to protect against cellular stress, it is a plausible candidate for further investigation in AD models.
Huntington's Disease:
Huntington's disease is characterized by the selective degeneration of medium spiny neurons in the striatum. While the primary cause is a mutation in the huntingtin gene, mitochondrial dysfunction and excitotoxicity are known to play crucial roles in the disease's progression. As demonstrated in Parkinson's models, this compound exhibits protective effects against both mitochondrial permeability transition and excitotoxicity. These mechanisms are directly relevant to the pathological cascade in HD. Moreover, alterations in dopamine signaling are also observed in HD, and while this compound's primary neuroprotective effects are independent of MAO-B inhibition, its influence on monoamine metabolism could have additional modulatory effects in the context of HD. Therefore, the multifaceted neuroprotective profile of this compound makes it a compelling candidate for evaluation in preclinical models of Huntington's disease.
Conclusion
This compound is a promising neuroprotective agent with a well-documented efficacy in preclinical models of Parkinson's disease. Its unique, MAO-B independent mechanisms of action, particularly its ability to combat excitotoxicity and cellular stress, set it apart from other MAO-B inhibitors. While further research is imperative to directly assess its performance in Alzheimer's and Huntington's disease models, the existing data and the known roles of the pathways it modulates provide a strong foundation for its potential as a broad-spectrum neuroprotective therapeutic. This guide serves as a valuable resource for researchers looking to build upon the current understanding of this compound and explore its full therapeutic potential.
References
- 1. l-Deprenyl (Selegiline) Prevents 6-Hydroxydopamine-induced Depletion of Dopamine and Its Metabolites in Rat Brain) [yakhak.org]
- 2. No synergism between bis(propyl)-cognitin and rasagiline on protecting dopaminergic neurons in Parkinson's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gulhanemedj.org [gulhanemedj.org]
- 8. HPLC Neurotransmitter Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
A Preclinical Review of PF9601N: Gauging Therapeutic Efficacy Against Established MAO-B Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical therapeutic efficacy of PF9601N, a novel monoamine oxidase B (MAO-B) inhibitor, against the established drugs Selegiline and Rasagiline in the context of Parkinson's disease models. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to offer an objective overview for further research and development.
Disclaimer: The following comparison is based on data from separate preclinical studies. To date, no direct head-to-head preclinical or clinical trials comparing this compound with Selegiline or Rasagiline have been identified in the public domain. Therefore, the presented data should be interpreted with caution as experimental conditions and models may vary between studies.
Executive Summary
This compound is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) that has demonstrated significant neuroprotective properties in preclinical models of Parkinson's disease. Its mechanism of action, like other MAO-B inhibitors, involves preventing the breakdown of dopamine in the brain, thereby increasing its availability and alleviating motor symptoms. Furthermore, preclinical evidence suggests that this compound, Selegiline, and Rasagiline all possess neuroprotective effects that are independent of their MAO-B inhibitory activity. These effects are attributed to the modulation of apoptotic pathways, protection against oxidative stress, and preservation of mitochondrial function. While Rasagiline has been reported to be more potent than Selegiline in some preclinical models, the comparative efficacy of this compound against these established drugs remains to be elucidated through direct comparative studies.
Quantitative Data Comparison
The following tables summarize key quantitative data from various preclinical studies on this compound, Selegiline, and Rasagiline. These data are derived from in vitro experiments using the SH-SY5Y human neuroblastoma cell line, a widely used model for studying neuroprotective effects against toxins relevant to Parkinson's disease.
Table 1: Neuroprotective Effects in SH-SY5Y Cells
| Drug | Toxin/Stressor | Endpoint Measured | Result |
| This compound | MPP+ | Cell Viability | Significant reduction in MPP+-induced cell death. |
| Brefeldin A (ER Stress) | Apoptotic Features | Prevention of brefeldin A-induced UPR responses and apoptosis.[1] | |
| Selegiline | Dexamethasone | Cell Viability | Significantly prevented dexamethasone-induced brain cell death.[2] |
| Hydrogen Peroxide | Cell Viability | Increased cell viability in H2O2-treated neural stem cells. | |
| Rasagiline | Peroxynitrite | Apoptotic DNA Damage | Reduced apoptosis with much more potency than selegiline.[3][4] |
| Dexamethasone | Cell Viability | Highest neuroprotective effect compared to selegiline.[2] |
Table 2: Mechanistic Insights from Preclinical Studies
| Drug | Key Mechanistic Finding | Experimental Model |
| This compound | Prevents mitochondrial permeability transition.[1] | Isolated mitochondria |
| Confers MAO-B independent neuroprotection in ER stress.[1] | SH-SY5Y cells | |
| Reduces kainate-evoked glutamate and aspartate release. | In vivo microdialysis in rats | |
| Selegiline | Upregulates anti-apoptotic proteins (Bcl-2). | Neural stem cells |
| Possesses neuroprotective effects independent of MAO-B inhibition. | Various experimental models | |
| Rasagiline | Stabilizes mitochondrial membrane potential.[3][4] | SH-SY5Y cells |
| Exhibits superior neuroprotective effects to selegiline in some models.[2] | SH-SY5Y cells |
Experimental Protocols
The following are representative experimental protocols used in the preclinical evaluation of MAO-B inhibitors for Parkinson's disease.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are pre-treated with varying concentrations of this compound, Selegiline, or Rasagiline for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: A neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium), 6-hydroxydopamine (6-OHDA), or rotenone is added to the culture medium to induce neuronal cell death, mimicking the pathology of Parkinson's disease.
-
Assessment of Cell Viability: Cell viability is quantified using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Apoptosis Assays: Apoptosis can be assessed by various techniques, including TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, or by measuring the activity of caspases (e.g., caspase-3).
In Vivo MPTP Mouse Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice are typically used for this model.
-
Drug Administration: Mice are treated with this compound, Selegiline, or Rasagiline via a suitable route (e.g., intraperitoneal injection) for a specified duration before and/or after MPTP administration.
-
MPTP Intoxication: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to the mice (e.g., via intraperitoneal injections) to induce the degeneration of dopaminergic neurons in the substantia nigra.
-
Behavioral Analysis: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the pole test (to assess bradykinesia).
-
Neurochemical and Histological Analysis: After the behavioral assessments, the brains are collected for neurochemical analysis (e.g., measuring dopamine and its metabolites using HPLC) and histological analysis (e.g., tyrosine hydroxylase immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra).
In Vivo 6-OHDA Rat Model of Parkinson's Disease
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: Rats receive this compound, Selegiline, or Rasagiline before and/or after the 6-OHDA lesion.
-
Stereotaxic Surgery and 6-OHDA Lesion: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the striatum using a stereotaxic apparatus to create a lesion in the dopaminergic pathway.
-
Assessment of Motor Asymmetry: The lesion-induced motor asymmetry is evaluated by observing the rotational behavior of the rats in response to dopamine agonists like apomorphine or amphetamine.
-
Histological and Neurochemical Analysis: Similar to the MPTP model, brain tissue is analyzed to determine the extent of the dopaminergic lesion and the neuroprotective effects of the drug treatment.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of MAO-B inhibitors.
References
- 1. This compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of PF9601N: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of PF9601N, a potent and selective monoamine oxidase B (MAO-B) inhibitor. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on information from chemical suppliers and general safety protocols for handling potent neuroactive research compounds.
Immediate Safety and Handling Precautions
This compound is a research chemical and should be handled with care by trained personnel in a laboratory setting. Based on available data, it is classified as a combustible liquid that can cause skin and eye irritation.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against accidental exposure. The following PPE should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Recommended for handling the solid form to avoid inhalation of dust particles. |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site. |
Operational and Disposal Plans
Proper operational procedures and disposal methods are crucial for maintaining a safe laboratory and minimizing environmental impact.
Storage and Handling
| Aspect | Procedure |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. |
| Handling | Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain or in regular trash. |
| Contaminated Materials (e.g., gloves, absorbent paper) | Place in a sealed, labeled container and dispose of as hazardous chemical waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound in a research setting, from preparation to disposal.
A typical experimental workflow for handling this compound.
This guide is intended to provide essential safety information for handling this compound. It is not a substitute for a comprehensive risk assessment and adherence to your institution's specific safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for detailed guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
